4-(4-Chlorophenyl)-2-pyrrolidinone
説明
Structure
3D Structure
特性
IUPAC Name |
4-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPDYOZYMCTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945175 | |
| Record name | 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-27-0 | |
| Record name | 4-(4-Chlorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022518270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4RS)-4-(4-chlorophenyl)pyrrolidin-2-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-CHLOROPHENYL)-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4NI65VF5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"4-(4-Chlorophenyl)-2-pyrrolidinone" physical properties
An In-depth Technical Guide to the Physical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 22518-27-0). It is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as a related compound of Baclofen, a specific GABA-B receptor agonist.[1][2] This document details its physical characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their determination. Visual diagrams are provided to illustrate synthetic pathways and analytical workflows.
Core Physical and Chemical Properties
This compound presents as a white, crystalline powder.[1][2] Its core physicochemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO | [1][3][4] |
| Molecular Weight | 195.64 g/mol | [3][4] |
| Melting Point | 115-117 °C | [1] |
| 118 °C | [5] | |
| Boiling Point | 390.0 ± 42.0 °C at 760 mmHg | [4] |
| 419.3 °C at 760 mmHg | [5] | |
| Density | 1.2 ± 0.1 g/cm³ | [4][5] |
| Appearance | White Powder | [1] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. | [1][2] |
| Exact Mass | 195.0450916 Da | [3] |
| LogP | 1.6 | [3][5] |
| Vapor Pressure | 2.74E-06 mmHg at 25°C | [2][5] |
| Refractive Index | 1.565 | [2][4][5] |
| Flash Point | 189.6 ± 27.9 °C | [4][5] |
Experimental Protocols and Methodologies
The determination of the physical properties of this compound involves standard organic chemistry laboratory techniques.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7] The tube is tapped gently to ensure dense packing.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[9] The sample should be positioned adjacent to the thermometer bulb.[6]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. Constant stirring is required in a liquid bath to ensure uniform temperature distribution.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]
Protocol:
-
Background Spectrum: A background spectrum is collected first to account for atmospheric CO₂ and water vapor, as well as any absorption from the apparatus itself.
-
Sample Preparation: For a solid sample like this compound, a small amount of the powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure firm contact.
-
Data Acquisition: The sample is scanned with an IR beam (typically in the 4000-400 cm⁻¹ range). The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform.[10][11]
-
Interpretation: The spectrum is analyzed for characteristic peaks. For this compound, key absorptions would include: C=O stretching (lactam), N-H stretching and bending, C-N stretching, aromatic C=C stretching, and C-Cl stretching.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.[12][13][14]
Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to determine connectivity between protons and carbons.[15]
-
Interpretation:
-
¹H NMR: The chemical shifts, integration (proton ratios), and splitting patterns (J-coupling) of the signals are analyzed to assign each proton to its position in the molecule.[14][16]
-
¹³C NMR: The number of signals indicates the number of unique carbon environments, and their chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).[15]
-
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and elemental composition.[17][18]
Protocol:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. An ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), is used to convert the neutral molecules into charged ions.[18][19]
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[18]
-
Detection: The separated ions are detected, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z.
-
Interpretation: The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight. The fragmentation pattern can yield valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
Visualizations: Synthetic and Analytical Relationships
The following diagrams illustrate the compound's role as a synthetic precursor and a general workflow for its characterization.
References
- 1. This compound | 22518-27-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:22518-27-0 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. westlab.com [westlab.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a five-membered lactam ring compound featuring a 4-chlorophenyl substituent at the 4-position. This molecule is of significant interest in medicinal chemistry and drug development, primarily recognized as a key impurity of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant.[1] Its structural scaffold also serves as a precursor in the synthesis of potential and selective antagonists for the α1A-adrenergic receptor, highlighting its relevance in the exploration of new therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role in pharmacological research.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a pyrrolidinone ring with a 4-chlorophenyl group attached to the fourth carbon atom of the ring.
| Identifier | Value |
| IUPAC Name | 4-(4-chlorophenyl)pyrrolidin-2-one[1] |
| Synonyms | Baclofen impurity A, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one, 4-(p-chlorophenyl)-2-oxopyrrolidine |
| CAS Number | 22518-27-0[1] |
| Molecular Formula | C₁₀H₁₀ClNO[1] |
| Molecular Weight | 195.65 g/mol |
| SMILES | C1C(CNC1=O)C2=CC=C(C=C2)Cl[1] |
| InChI Key | OVRPDYOZYMCTAK-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Physical State | White crystalline powder | [1] |
| Melting Point | 115-117 °C | [3] |
| Boiling Point | 390.0 ± 42.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. | [3] |
| pKa | Not available | |
| LogP | 0.80 |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Interpretation |
| 195 | [M]+, Molecular ion |
| 138 | [M - C₃H₅NO]+, Loss of the pyrrolidinone ring fragment |
| 140 | Isotopic peak for the fragment containing ³⁷Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data with peak assignments are crucial for structural confirmation. While specific spectra are not publicly available in detail, the expected chemical shifts can be predicted based on the structure.
Expected ¹H NMR Chemical Shifts:
-
Aromatic protons (4H): Two doublets in the range of δ 7.0-7.5 ppm.
-
CH proton at C4 (1H): A multiplet.
-
CH₂ protons at C3 (2H): Two multiplets.
-
CH₂ protons at C5 (2H): Two multiplets.
-
NH proton (1H): A broad singlet.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl carbon (C2): δ > 170 ppm.
-
Aromatic carbons (6C): In the range of δ 120-145 ppm.
-
CH carbon at C4: In the range of δ 40-50 ppm.
-
CH₂ carbon at C3: In the range of δ 30-40 ppm.
-
CH₂ carbon at C5: In the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretching (amide) |
| ~1680 | C=O stretching (amide, lactam) |
| ~1600, ~1490 | C=C stretching (aromatic ring) |
| ~830 | C-H out-of-plane bending (p-disubstituted benzene) |
| ~750 | C-Cl stretching |
Experimental Protocols
Synthesis of this compound
A common synthetic route to 4-aryl-2-pyrrolidinones involves the reduction of a γ-nitro ester followed by spontaneous or induced lactamization.
Reaction Scheme:
Synthesis of this compound.
Detailed Methodology:
-
Reduction of the Nitro Group: Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, Raney Nickel under a hydrogen atmosphere or iron powder in acetic acid, is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Cyclization: Upon completion of the reduction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude ethyl 4-amino-3-(4-chlorophenyl)butanoate may undergo spontaneous cyclization to the lactam. Alternatively, the crude product can be heated in a high-boiling point solvent like toluene or xylene to facilitate the intramolecular cyclization with the elimination of ethanol.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.
Role in Pharmacology and Drug Development
Baclofen Impurity
This compound is a known impurity in the synthesis of Baclofen. As a regulated substance, its presence and concentration in the final active pharmaceutical ingredient (API) must be carefully controlled and monitored.[1]
Precursor for α1A-Adrenergic Receptor Antagonists
The pyrrolidinone scaffold is a versatile building block in medicinal chemistry. This compound serves as a starting material for the synthesis of novel α1A-adrenergic receptor antagonists.[2] These antagonists are of interest for the treatment of conditions such as benign prostatic hyperplasia. The synthesis of these antagonists often involves the modification of the pyrrolidinone nitrogen.
Illustrative Synthetic Workflow for α1A-Adrenergic Receptor Antagonists:
General workflow for antagonist synthesis.
Associated Signaling Pathways
As this compound is structurally related to a GABA-B agonist (Baclofen) and is a precursor for α1A-adrenergic antagonists, understanding the signaling pathways of these receptors is crucial.
GABA-B Receptor Signaling Pathway
Baclofen is an agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.
Simplified GABA-B Receptor Signaling Pathway.
α1A-Adrenergic Receptor Signaling Pathway
α1A-adrenergic receptors are GPCRs that are typically coupled to Gq/11 proteins, leading to an increase in intracellular calcium.
Simplified α1A-Adrenergic Receptor Signaling Pathway.
Conclusion
This compound is a molecule of considerable interest due to its dual role as a significant impurity in a widely used pharmaceutical and as a versatile starting material for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and pharmacological context is essential for researchers in drug discovery and development. This guide provides a foundational overview to aid in these research endeavors. Further investigation into detailed biological activity and the development of more efficient and stereoselective synthetic routes will continue to be areas of active research.
References
In-Depth Technical Guide: 4-(4-Chlorophenyl)-2-pyrrolidinone (CAS: 22518-27-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a heterocyclic organic compound with the CAS number 22518-27-0. It is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of pharmacologically active molecules. Notably, it serves as a significant impurity of Baclofen, a muscle relaxant and a specific GABA-B receptor agonist. Furthermore, this compound is a valuable starting material for the development of potential and selective antagonists of the α1A adrenergic receptor, which are instrumental in treating conditions like hypertension and benign prostatic hyperplasia.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its application in pharmaceutical research.
Physicochemical Properties
This compound is a white, crystalline powder at room temperature.[3][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22518-27-0 | [3][5] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][3] |
| Molecular Weight | 195.65 g/mol | [1][3] |
| Melting Point | 115-117 °C | [1][3] |
| Appearance | White crystalline powder | [3][4] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. Soluble in dilute hydrochloric acid. | [1][3][4] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Synthesis and Purification
A prevalent method for the synthesis of this compound involves the cyclization of Baclofen. This process is typically carried out under reflux conditions in an appropriate solvent with a catalyst.
Experimental Protocol: Synthesis from Baclofen
This protocol describes the synthesis of this compound via the cyclization of Baclofen.
Materials:
-
Baclofen
-
Toluene
-
Boric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend Baclofen in toluene.
-
Add a catalytic amount of boric acid to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for a sufficient duration to ensure the completion of the reaction (monitoring by TLC or HPLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield a white solid with a reported yield of approximately 81%.[4]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques. A summary of the expected analytical data is provided in Table 2.
Table 2: Analytical Data for this compound
| Technique | Observed Results | Reference(s) |
| ¹H NMR (CDCl₃, ppm) | δ 7.26 (m), peaks corresponding to aromatic and pyrrolidinone protons. | [6] |
| ¹³C NMR (CDCl₃, ppm) | δ 77.2 (solvent), other peaks corresponding to the carbon skeleton. | [6] |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 196.05200 | [4] |
| Elemental Analysis | Calculated for C₁₀H₁₀ClNO: C, 61.58%; H, 5.17%; N, 7.18%. Found: C, 61.28%; H, 5.23%; N, 6.90%. | [4] |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=O, and C-Cl bonds. | |
| HPLC Purity | >99% | [4] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities present.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with a suitable buffer like 0.1% formic acid). A common starting point is a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of a reference standard to known concentrations.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared sample and standard solutions.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Applications in Drug Development
As a key intermediate, this compound is instrumental in the synthesis of more complex pharmaceutical agents. Its primary applications lie in the development of α1A-adrenergic receptor antagonists.
Logical Workflow: Synthesis of this compound
The synthesis of this compound can be conceptualized as a reductive cyclization of a γ-nitroester precursor. This workflow is a common strategy for the formation of pyrrolidinone rings.
Caption: Synthetic pathway to this compound.
Experimental Workflow: Synthesis of α1A-Adrenergic Receptor Antagonists
This compound can be utilized as a scaffold to build more complex molecules with therapeutic potential. The following workflow outlines a generalized approach to synthesizing α1A-adrenergic receptor antagonists.
Caption: General workflow for antagonist synthesis.
Conclusion
This compound is a versatile and valuable chemical intermediate in the field of medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the synthesis of complex therapeutic agents, particularly α1A-adrenergic receptor antagonists. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important compound in research and development settings. Further exploration of its reactivity and applications is likely to yield novel therapeutic candidates.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Solved Interpret this H-NMR Spectra and annotate | Chegg.com [chegg.com]
- 3. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cipac.org [cipac.org]
- 5. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
"4-(4-Chlorophenyl)-2-pyrrolidinone" molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key chemical intermediate. The document details its physicochemical properties, relevant biological pathways, and a representative synthetic workflow.
Core Compound Properties
This compound is a pyrrolidinone derivative with significant applications in medicinal chemistry. It is recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Most notably, it is a known impurity in the production of Baclofen, a specific GABA-B receptor agonist used as a skeletal muscle relaxant. Furthermore, it serves as a precursor in the development of potential and selective antagonists for the α1A-adrenergic receptor, which are investigated for conditions like hypertension and benign prostatic hyperplasia.[1]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO | PubChem[2], ChemicalBook[3] |
| Molecular Weight | 195.64 g/mol | PubChem[2] |
| Monoisotopic Mass | 195.0450916 Da | PubChem[2] |
| CAS Number | 22518-27-0 | ChemicalBook[3] |
| Melting Point | 115-117 °C | ChemicalBook[3][4] |
| Boiling Point | 390.0 ± 42.0 °C at 760 mmHg | Chemsrc |
| Density | 1.2 ± 0.1 g/cm³ | Chemsrc[5] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol | ChemicalBook[3][4] |
| Appearance | White powder | ChemicalBook[3][4] |
Biological Context and Signaling Pathways
This compound is instrumentally linked to two critical signaling pathways in pharmacology due to its role as a precursor to specific receptor modulators.
GABA-B Receptor Signaling
As an impurity and structural relative of Baclofen, this compound is relevant to the GABA-B receptor pathway. GABA-B receptors are G protein-coupled receptors (GPCRs) that mediate sustained inhibitory effects in the central nervous system.[2] Their activation is crucial for modulating neuronal excitability.
The diagram below illustrates the canonical GABA-B receptor signaling cascade.
Caption: GABA-B Receptor inhibitory signaling pathway.
α1A-Adrenergic Receptor Signaling
The compound serves as a building block for antagonists of the α1A-adrenergic receptor. These receptors are also GPCRs and are primarily coupled to Gq/11 proteins.[3] Their activation typically leads to an increase in intracellular calcium, resulting in smooth muscle contraction and other physiological responses.
The diagram below outlines the primary signaling pathway for the α1A-adrenergic receptor.
Caption: α1A-Adrenergic Receptor excitatory signaling pathway.
Synthesis and Experimental Protocols
While this compound is often a byproduct, its synthesis is closely related to that of Baclofen. A common strategy involves the cyclization of a glutaric acid derivative. The following section outlines a representative experimental workflow for the synthesis of a related precursor, which can lead to the formation of the target compound.
Representative Synthetic Workflow
The synthesis of Baclofen often proceeds through a multi-step sequence starting from 4-chlorobenzaldehyde. The formation of this compound (a lactam) can occur under conditions that favor intramolecular cyclization of an amino acid precursor, particularly in acidic media, which is a key step in some published Baclofen synthesis routes.
The diagram below illustrates a generalized workflow for the synthesis of Baclofen, highlighting the stage where the pyrrolidinone ring system is formed.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone
An In-depth Technical Guide on the Melting Point of 4-(4-Chlorophenyl)-2-pyrrolidinone
This guide provides a comprehensive overview of the melting point of this compound, including its reported values, standard experimental protocols for its determination, and its relevance in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a white, powdered organic compound with the chemical formula C10H10ClNO.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity of Baclofen, a specific GABA-B receptor agonist.[1][3]
Quantitative Data Summary
The melting point of a substance is a critical physical property used for identification, purity assessment, and quality control in research and manufacturing. Below is a summary of the reported melting point values for this compound.
| Parameter | Reported Value(s) | Source(s) |
| Melting Point | 115-117°C | [1][2] |
| 118°C | [4] |
Experimental Protocols for Melting Point Determination
The accurate determination of the melting point is crucial. The following are detailed methodologies for two common experimental approaches.
Capillary Melting Point Determination
This is a traditional and widely used method for determining the melting point of a solid.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating medium (e.g., silicone oil)
-
Sample of this compound (finely powdered)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[5]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.[6]
-
Heating: The heating medium is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point of the sample.[6]
-
Repeatability: For accuracy, the determination should be repeated at least twice, and the average value should be reported.[6]
Differential Scanning Calorimetry (DSC)
DSC is a modern thermal analysis technique that provides a more precise determination of the melting point and can also offer information on the purity of the sample.[8]
Apparatus and Materials:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
A reference pan (empty)
-
Sample of this compound
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated using standard reference materials with known melting points (e.g., indium).
-
Experimental Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas to prevent oxidation.
-
Thermal Program: A temperature program is initiated. This typically involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10°C/min) through the expected melting range of the sample.[8]
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.
Logical Relationships and Pharmaceutical Relevance
This compound is not just a compound with specific physical properties; it holds a place in several key pharmaceutical contexts. Its primary roles are as a synthetic precursor and as a known impurity in the production of other active pharmaceutical ingredients (APIs).
Caption: Pharmaceutical relevance of this compound.
The diagram above illustrates two key roles of this compound. Firstly, it serves as a starting material in the synthesis of potential selective antagonists for the α1A adrenergic receptor.[1][3] Secondly, it is a known impurity in the manufacturing of Baclofen, a muscle relaxant that acts as a specific GABA-B receptor agonist.[1][2] Understanding and controlling the presence of this compound is therefore critical for the quality and safety of Baclofen.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 22518-27-0 [chemicalbook.com]
- 3. Cas 22518-27-0,this compound | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. thinksrs.com [thinksrs.com]
- 8. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a key chemical intermediate, notably recognized as an impurity in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used as a skeletal muscle relaxant.[1][2] Its chemical structure and properties are of significant interest in pharmaceutical development and quality control. This guide provides a comprehensive overview of the available solubility data for this compound, along with a detailed experimental protocol for its quantitative determination, to support researchers and professionals in formulation, analytical method development, and drug discovery.
Chemical Structure and Properties:
Solubility Data
Quantitative public data on the solubility of this compound in various solvents is limited. The available information is primarily qualitative, indicating its general behavior in common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Reported Solubility |
| Chloroform | Slightly Soluble[1][2] |
| Ethanol | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
Due to the scarcity of specific quantitative data, this guide provides a robust experimental protocol for researchers to determine the precise solubility of this compound under their specific experimental conditions.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is suitable for generating reliable and reproducible quantitative solubility data.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C and/or 37°C).
Materials and Equipment:
-
This compound (powder form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, chloroform, etc.)
-
Analytical balance
-
Vials with tight-fitting caps
-
Temperature-controlled orbital shaker
-
Pipettes and volumetric flasks
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by measuring the concentration at different time points until it remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantify the concentration of this compound in the diluted samples.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
-
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in specific signaling pathways. Its primary relevance is as a chemical intermediate and a related substance to Baclofen. The logical relationship in a pharmaceutical context is its potential impact on the purity and, consequently, the safety and efficacy of the final drug product.
Logical Relationship in Drug Development:
Caption: Logical relationship of this compound in the context of Baclofen synthesis and quality control.
Conclusion
References
Spectroscopic and Analytical Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Chlorophenyl)-2-pyrrolidinone, a notable impurity of the muscle relaxant Baclofen. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the methodologies employed for their acquisition. This document is intended to serve as a critical reference for researchers involved in the quality control, synthesis, and analysis of Baclofen and its related compounds.
Spectroscopic Data
The spectroscopic data for this compound, also known as Baclofen Impurity-A, has been compiled and organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information about the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.72 | Singlet | 1H | Pyrrolidinone NH |
| 7.38-7.32 | Multiplet | 4H | Benzene ring |
| 3.62-3.59 | Multiplet | 2H | Pyrrolidinone ring |
| 3.19-3.15 | Pentate | 1H | Pyrrolidinone ring CH |
| 2.30-2.25 | Multiplet | 2H | Pyrrolidinone ring |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 175.80 | C=O (Carbonyl) |
| 141.80 | Aromatic C |
| 131.16 | Aromatic C |
| 128.89 | Aromatic C |
| 48.45 | Pyrrolidinone C |
| 40.02 | Pyrrolidinone C |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data [1]
| m/z | Ion |
| 196.05200 | [M+H]⁺ |
| 195.05 | [M]⁺ |
| 140 | Fragment |
| 138 | Fragment |
Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the molecule.
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3435 | N-H Stretching |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded to elucidate the structure of the synthesized compound.
-
Instrumentation : Not explicitly specified in the source. A standard high-resolution NMR spectrometer would be used.
-
Sample Preparation : The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition :
-
¹H NMR : The spectrum was acquired with respect to a standard internal reference (e.g., TMS). Data was collected, and chemical shifts were reported in ppm.
-
¹³C NMR : The spectrum was acquired, and chemical shifts were reported in ppm relative to a standard internal reference.
-
LC-MS Analysis
Liquid chromatography-mass spectrometry was performed to confirm the molecular mass of the compound.
-
Instrumentation : Agilent Technologies 1200 Infinity Series LC coupled with a 6520 Accurate Mass Q-TOF mass spectrometer.
-
Sample Preparation : 2-3 mg of the sample was dissolved and diluted with a suitable quantity of the mobile phase.
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of acetonitrile and water (50:50, v/v) was used in an isocratic mode.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 0.1 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Source : Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage : 3500 V.
-
Gas Temperature : 300°C.
-
Drying Gas Flow : 10 L/min.
-
Nebulizer Pressure : 40 psig.
-
Fragmentor Voltage : 70 V.
-
Mass Range : m/z 50-1000.
-
-
Data Analysis : The instrument was controlled and data integration was performed with Mass Hunter software.
FT-IR Spectroscopy
Fourier-Transform Infrared Spectroscopy was used to identify the functional groups present in the molecule.
-
Instrumentation : Not explicitly specified in the source. A standard FT-IR spectrometer would be used.
-
Sample Preparation : The sample was prepared using the KBr (potassium bromide) pellet technique.
-
Data Acquisition : The spectrum was recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Experimental Workflow Visualization
The analytical workflow for the characterization of this compound is a linear process involving synthesis followed by spectroscopic analysis. As there are no complex signaling pathways or branching logical relationships described in the provided context, a workflow diagram illustrates the sequence of analytical techniques employed.
Caption: Analytical workflow for this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the analysis of the ¹H NMR spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone. While a publicly available, fully characterized ¹H NMR spectrum with complete peak assignments for this specific compound could not be located in the conducted literature and database searches, this document outlines the necessary experimental protocols, a structural representation for spectral assignment, and a template for data presentation.
Data Presentation
The following table summarizes the expected proton signals for this compound. The chemical shifts (δ), multiplicity, coupling constants (J), and integration values are essential for the complete structural elucidation of the molecule. Researchers can use this template to record their experimental findings.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-3a, H-3b | Data not available | Data not available | Data not available | 2H |
| H-4 | Data not available | Data not available | Data not available | 1H |
| H-5a, H-5b | Data not available | Data not available | Data not available | 2H |
| Aromatic H (ortho to Cl) | Data not available | Data not available | Data not available | 2H |
| Aromatic H (meta to Cl) | Data not available | Data not available | Data not available | 2H |
| N-H | Data not available | Data not available | Data not available | 1H |
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is provided below.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 90°
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).
-
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with labels for the distinct proton environments, which is crucial for the assignment of signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with proton labels.
In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate and known impurity in the synthesis of pharmacologically active compounds such as Baclofen. This document details predicted spectral data, outlines a general experimental protocol for its acquisition, and presents the structural relationships of the molecule.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is crucial for quality control, impurity profiling, and the synthesis of more complex molecules. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, enabling unambiguous identification and structural elucidation. This guide offers a foundational understanding of the ¹³C NMR spectrum of this compound, based on analysis of structurally similar molecules and established spectroscopic principles.
Predicted ¹³C NMR Spectral Data
While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in the literature, a reliable prediction of the chemical shifts can be made based on the known spectrum of its close analog, 4-phenyl-2-pyrrolidinone, and the well-understood substituent effects of chlorine on a benzene ring. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C2) | ~176 | The carbonyl carbon of the lactam ring is expected in this region. |
| -CH- (C4) | ~42 | This methine carbon is attached to the aromatic ring and is part of the pyrrolidinone ring. |
| -CH₂- (C5) | ~48 | Aliphatic methylene carbon adjacent to the lactam nitrogen. |
| -CH₂- (C3) | ~36 | Aliphatic methylene carbon adjacent to the carbonyl group. |
| C-Cl (C1') | ~132 | The ipso-carbon of the chlorophenyl ring, deshielded by the chlorine atom. |
| CH (C2'/C6') | ~129 | Aromatic carbons ortho to the chlorine, experiencing a slight shielding effect. |
| CH (C3'/C5') | ~128 | Aromatic carbons meta to the chlorine, with minimal electronic effect from the substituent. |
| C (C4') | ~140 | The quaternary aromatic carbon attached to the pyrrolidinone ring, deshielded by the ring system. |
Note: These are predicted values and may vary slightly from experimentally determined shifts due to solvent effects and other experimental conditions.
Molecular Structure and Numbering
The chemical structure of this compound with the standard numbering convention used for NMR signal assignment is depicted below.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
A general protocol for acquiring a high-quality ¹³C NMR spectrum of this compound is provided below. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Tune and match the ¹³C probe for the specific solvent used.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹³C NMR Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is typically employed.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm to cover the full range of expected carbon chemical shifts.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, particularly quaternary carbons, ensuring more accurate integration if required.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Integrate the signals if quantitative analysis is needed, although caution is advised for ¹³C NMR integration due to variations in relaxation times and Nuclear Overhauser Effect (NOE) enhancements.
Logical Workflow for ¹³C NMR Analysis
The process of analyzing the ¹³C NMR spectrum of a compound like this compound follows a logical progression from sample preparation to final data interpretation.
Caption: A streamlined workflow for the ¹³C NMR analysis of organic compounds.
Conclusion
The ¹³C NMR analysis of this compound is a critical step in its characterization. This guide provides researchers and professionals with the necessary predicted data and a robust experimental framework to approach this analysis. The provided information, including the predicted chemical shifts, a detailed experimental protocol, and a logical workflow, serves as a valuable resource for the synthesis, quality control, and further development of related pharmaceutical compounds. While the spectral data presented is predictive, it is based on sound spectroscopic principles and data from a close structural analog, offering a high degree of confidence for initial identification and further experimental verification.
Mass Spectrometry of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone, a compound of interest in pharmaceutical research and a known impurity of Baclofen. This document outlines key mass spectral data, detailed experimental protocols for its analysis, and a proposed fragmentation pathway based on established principles of mass spectrometry.
Core Concepts in the Mass Spectrometry of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For a molecule like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Under electron ionization (EI) conditions, typically used in GC-MS, the molecule undergoes fragmentation, producing a unique pattern of ions. This fragmentation pattern serves as a chemical fingerprint, allowing for the identification and structural elucidation of the compound. The molecular ion (M•+) is formed by the removal of a single electron, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Subsequent fragmentation of the molecular ion results in a series of smaller, charged fragments, each with a specific m/z value.
Data Presentation: Mass Spectral Data
The quantitative data available for the mass spectrometry of this compound is summarized below. The data is primarily derived from Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO | PubChem[1] |
| Molecular Weight | 195.64 g/mol | PubChem[1] |
| Exact Mass | 195.0450916 Da | PubChem[1] |
Table 1: Key Molecular Properties of this compound
The primary mass spectral peaks observed under electron ionization are presented in Table 2. It is important to note that while the m/z values are documented, comprehensive relative intensity data is not consistently available in public spectral databases. The most abundant fragment ion observed in the NIST reference spectrum is at m/z 138.[1]
| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Notes |
| 195 | [C₁₀H₁₀ClNO]•+ | Molecular Ion (M•+) |
| 140 | [C₈H₇Cl]•+ | Resulting from cleavage of the pyrrolidinone ring |
| 138 | [C₈H₅Cl]•+ | Base peak in the NIST GC-MS spectrum |
Table 2: Principal Mass Fragments of this compound (Electron Ionization)
Proposed Fragmentation Pathway
Based on the principles of mass spectral fragmentation of related aromatic and pyrrolidinone-containing compounds, a plausible fragmentation pathway for this compound under electron ionization is proposed. The initial step is the formation of the molecular ion (m/z 195). The major fragmentation is hypothesized to involve the cleavage of the pyrrolidinone ring, leading to the formation of characteristic fragment ions.
Caption: Proposed Electron Ionization Fragmentation Pathway.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for the analysis of related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the qualitative and quantitative analysis of this compound in various matrices.
Sample Preparation:
-
Solid Samples: Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Biological Matrices: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. A common LLE procedure involves extraction with ethyl acetate or a similar solvent under basic conditions, followed by evaporation of the solvent and reconstitution in a suitable injection solvent.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
References
An In-depth Technical Guide to the Infrared Spectrum of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of the organic compound 4-(4-Chlorophenyl)-2-pyrrolidinone. This compound is of significant interest in pharmaceutical research and development, notably as a lactam precursor and impurity in the synthesis of Baclofen, a muscle relaxant. This document outlines the theoretical vibrational spectroscopic data, detailed experimental protocols for obtaining an IR spectrum of a solid sample, and a visual representation of the experimental workflow.
Introduction
This compound is a solid organic compound with the molecular formula C₁₀H₁₀ClNO. Its structure consists of a pyrrolidinone ring substituted with a 4-chlorophenyl group. Infrared spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides valuable information about the presence of specific functional groups and the overall molecular structure. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's chemical bonds.
Theoretical Infrared Spectrum Data
While a publicly available, experimentally verified infrared spectrum for this compound is not readily accessible in the reviewed literature, a theoretical analysis based on the characteristic absorption frequencies of its constituent functional groups allows for a reliable prediction of its key spectral features. The following table summarizes the expected prominent IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~ 3200 | Strong, Broad | N-H | Stretching |
| ~ 3100-3000 | Medium | Aromatic C-H | Stretching |
| ~ 2950-2850 | Medium | Aliphatic C-H | Stretching |
| ~ 1680 | Strong | C=O (Amide I) | Stretching |
| ~ 1590 | Medium | C=C | Stretching |
| ~ 1490 | Medium | Aromatic C=C | Stretching |
| ~ 1450 | Medium | CH₂ | Bending (Scissoring) |
| ~ 1090 | Strong | C-N | Stretching |
| ~ 1015 | Strong | C-Cl | Stretching |
| ~ 830 | Strong | C-H (para-disubstituted) | Out-of-plane Bending |
Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
The following section details a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, finely ground and dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry KBr powder.
-
Combine the sample and KBr in the agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final absorbance spectrum is generated by the instrument's software, which ratios the sample spectrum against the background spectrum.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for obtaining and analyzing the IR spectrum of this compound.
An In-depth Technical Guide to the Crystallographic Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of the small organic molecule, 4-(4-Chlorophenyl)-2-pyrrolidinone. While a publicly available crystal structure for this specific compound is not readily found in common crystallographic databases, this document outlines a detailed experimental workflow, from crystal growth to structure solution and refinement. This guide is intended to serve as a practical resource for researchers aiming to elucidate the three-dimensional atomic arrangement of this and similar compounds, which is a critical step in understanding its physicochemical properties and potential as a pharmaceutical intermediate.
Introduction
This compound is a small organic molecule with the chemical formula C₁₀H₁₀ClNO.[1][2][3] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity of Baclofen, a muscle relaxant.[4][5] The determination of its single-crystal X-ray structure would provide invaluable information on its molecular conformation, intermolecular interactions, and packing in the solid state. Such data is fundamental for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new drug candidates.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound is primarily achieved through single-crystal X-ray diffraction. The process can be broken down into several key stages:
Crystal Growth
The initial and often most challenging step is to grow high-quality single crystals of the compound. The ideal crystal should be of a suitable size (typically >0.1 mm in all dimensions), possess a regular shape, and be free from internal defects.[2]
Methodology:
-
Solvent Selection: A systematic screening of solvents with varying polarities is the first step. For this compound, solvents such as ethanol, methanol, and chloroform have been noted for solubility.[2] A solvent in which the compound has moderate solubility is often a good starting point.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.[6]
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.
-
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam of a diffractometer.
Methodology:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a better-quality diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.
Data Processing and Structure Solution
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
Methodology:
-
Indexing and Integration: The diffraction spots on the images are indexed to determine the unit cell dimensions and the Bravais lattice. The intensities of all the reflections are then integrated.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured. For small molecules like this compound, direct methods are typically successful in solving the phase problem and generating an initial electron density map.[2]
-
Structure Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is repeated until the model converges to a final, stable structure.
Data Presentation
The final result of a successful crystal structure determination is a set of crystallographic data that can be presented in a standardized format. Although the specific data for this compound is not available, a typical summary would include the parameters listed in the table below.
| Parameter | Description | Example Value (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₀ClNO |
| Formula Weight | The molecular weight of the compound in g/mol . | 195.65 |
| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.76°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 850.12 |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.532 |
| Absorption Coefficient (mm⁻¹) | A measure of how much the X-rays are absorbed by the crystal. | 0.45 |
| F(000) | The total number of electrons in the unit cell. | 408 |
| Crystal Size (mm³) | The approximate dimensions of the crystal used for data collection. | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | The range of diffraction angles over which data was collected. | 2.5 to 27.5 |
| Reflections collected | The total number of diffraction spots measured. | 5678 |
| Independent reflections | The number of unique reflections after accounting for symmetry. | 1987 |
| R-int | The internal agreement factor for symmetry-equivalent reflections. | 0.034 |
| Goodness-of-fit on F² | An indicator of the quality of the refinement. | 1.05 |
| Final R indices [I>2sigma(I)] | R-factors indicating the agreement between the observed and calculated structure factor amplitudes. | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R-factors for all of the collected data. | R1 = 0.058, wR2 = 0.125 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the determination of a small molecule crystal structure, from the initial compound to the final refined structure.
Caption: A flowchart outlining the major steps involved in determining the crystal structure of a small organic molecule.
Conclusion
The determination of the crystal structure of this compound would provide definitive insights into its three-dimensional molecular architecture. This technical guide outlines the established experimental protocols for achieving this, from the critical step of obtaining high-quality single crystals to the final stages of structure solution and refinement. The resulting crystallographic data would be a valuable asset for researchers in medicinal chemistry and drug development, enabling a deeper understanding of this compound's properties and facilitating its use in the design of novel therapeutics.
References
- 1. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22518-27-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
Pharmacological Profile of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred pharmacological profile of 4-(4-Chlorophenyl)-2-pyrrolidinone. This compound is primarily recognized as the lactam of and a principal impurity in the synthesis of Baclofen, a well-established GABA-B receptor agonist. Due to its status as a synthetic byproduct, direct and extensive pharmacological investigation of this compound is notably limited in publicly available literature. Consequently, this document synthesizes the available information and extrapolates a potential pharmacological profile based on its structural relationship to Baclofen and the broader class of pyrrolidinone-containing molecules. This guide also outlines detailed experimental protocols for key assays that would be necessary to empirically determine its pharmacological characteristics. All quantitative data, where available, is presented in tabular format for clarity, and key conceptual frameworks are visualized using diagrams.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀ClNO. Structurally, it is a derivative of 2-pyrrolidinone with a 4-chlorophenyl substituent at the 4-position. Its primary significance in the pharmaceutical landscape is its identity as "Baclofen lactam," an impurity formed during the synthesis of Baclofen. Baclofen is a specific agonist for the GABA-B receptor and is clinically used as a skeletal muscle relaxant.[1][2] The biological activity, or lack thereof, of this lactam impurity is of interest for understanding the complete pharmacological and toxicological profile of Baclofen formulations. Furthermore, the pyrrolidinone scaffold is a common feature in many centrally active compounds, suggesting that this compound could theoretically possess intrinsic pharmacological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO | |
| Molecular Weight | 195.65 g/mol | |
| CAS Number | 22518-27-0 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 115-117 °C | |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol |
Pharmacodynamics: An Inferred Profile
Direct studies on the pharmacodynamics of this compound are scarce. The following sections outline a hypothetical profile based on its structural similarity to Baclofen and other pyrrolidinone derivatives.
GABAergic System
Given that this compound is the lactam of Baclofen, a potent GABA-B receptor agonist, its potential interaction with GABA receptors is of primary interest. The cyclization of the gamma-aminobutyric acid (GABA) backbone of Baclofen to form the lactam ring would significantly alter its conformation and ability to bind to the GABA-B receptor. It is hypothesized that this structural change would lead to a significant reduction or complete loss of affinity for the GABA-B receptor.
Caption: Postulated GABA-B receptor signaling pathway activated by Baclofen.
Adrenergic System
Some sources suggest that this compound is used in the preparation of potential and selective antagonists of the α1A adrenergic receptor. This implies that the core structure may have some affinity for adrenergic receptors, although direct evidence is lacking.
Caption: Hypothetical antagonistic action at the α1A-adrenergic receptor.
Other CNS Activities
Derivatives of 4-phenyl-2-pyrrolidinone have been investigated for anticonvulsant and nootropic (cognitive-enhancing) activities. While this does not directly implicate this compound, it suggests that the 4-phenyl-pyrrolidinone scaffold can be a pharmacophore for CNS activity.
Pharmacokinetics: A Presumed Profile
No pharmacokinetic data for this compound is available. However, based on its structure and the pharmacokinetics of Baclofen, some general assumptions can be made.
| Parameter | Baclofen | This compound (Inferred) | Reference |
| Bioavailability | ~70-85% (oral) | Likely well-absorbed due to its lipophilicity. | [2] |
| Protein Binding | ~30% | Moderate. | [3] |
| Metabolism | Minimally metabolized (~15%). | May undergo some metabolism, but likely to be a minor route of elimination. | [3] |
| Elimination Half-life | 3-4 hours | Unknown, but likely to be in a similar range to Baclofen. | [3] |
| Excretion | Primarily renal (unchanged drug). | Primarily renal. | [2] |
Experimental Protocols
To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.
In Vitro Assays
Objective: To determine the binding affinity of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[4]
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]-CGP54626), and varying concentrations of this compound.[5]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA or Baclofen.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve.
-
Determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand binding assay.
Objective: To assess the binding affinity of this compound for α1A-adrenergic receptors.
Methodology: The protocol is similar to the GABA-B receptor binding assay, with the following modifications:
-
Membrane Source: Use tissues or cell lines expressing a high density of α1A-adrenergic receptors (e.g., rat prostate or transfected cell lines).
-
Radioligand: Use a selective α1-adrenergic receptor radioligand, such as [³H]-Prazosin.[6]
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist like phentolamine.
In Vivo Assays
Objective: To evaluate the potential anticonvulsant effects of this compound.
Methodology:
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses. Administer a positive control (e.g., phenytoin) to a separate group.
-
MES Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.[7][8]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the median effective dose (ED₅₀).
Objective: To assess the potential antidepressant-like effects of this compound.
Methodology:
-
Animals: Use adult male mice.
-
Drug Administration: Administer this compound or vehicle i.p. at various doses. Include a positive control group treated with a known antidepressant (e.g., imipramine).
-
Procedure:
-
Place each mouse individually into a glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[1][9]
-
Conduct a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
Conclusion
The pharmacological profile of this compound remains largely uncharacterized. As the lactam of Baclofen, it is reasonable to hypothesize a significantly reduced or absent affinity for the GABA-B receptor. However, its potential interactions with other CNS targets, such as adrenergic receptors, or its potential for intrinsic anticonvulsant or antidepressant-like activities, cannot be ruled out without direct experimental evidence. The protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological properties. Further research is warranted to fully elucidate the biological activity of this prevalent impurity and to explore any potential therapeutic applications of the 4-phenyl-pyrrolidinone scaffold.
References
- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action of 4-(4-Chlorophenyl)-2-pyrrolidinone. It is important to note that direct research on the specific pharmacological activity of this compound is limited. The information presented herein is largely based on its close structural and synthetic relationships to well-characterized therapeutic agents, namely the GABA-B receptor agonist Baclofen and various α1A adrenergic receptor antagonists.
Executive Summary
This compound is a chemical entity primarily recognized as a key intermediate in the synthesis of pharmacologically active compounds and as a known impurity in the production of Baclofen.[1] While its intrinsic mechanism of action is not extensively documented, its structural motifs suggest potential interactions with key physiological targets. This guide explores these potential mechanisms by examining the pharmacology of two major classes of drugs to which it is directly related: GABA-B receptor agonists and α1A adrenergic receptor antagonists. By understanding the function of these related compounds, we can infer the potential, yet unconfirmed, biological activities of this compound and provide a framework for future research and drug development.
Potential Pharmacological Targets
Based on its structural characteristics and its role as a synthetic precursor, two primary pharmacological targets are considered for this compound:
-
GABA-B Receptors: Due to its close structural similarity to Baclofen, a potent GABA-B receptor agonist, it is plausible that this compound may exhibit some activity at this receptor.
-
α1A Adrenergic Receptors: The pyrrolidinone scaffold is utilized in the synthesis of selective α1A adrenergic receptor antagonists, suggesting that the parent molecule could serve as a pharmacophore for this class of drugs.
**3.0 Inferred Mechanism of Action via GABA-B Receptor Modulation
Baclofen, for which this compound is a known impurity, is a selective agonist of the GABA-B receptor.[1] The mechanism of action of Baclofen is well-established and provides a strong basis for inferring a potential, albeit likely weaker, interaction of this compound with the GABAergic system.
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. Upon activation by an agonist like Baclofen, the following signaling cascade is initiated:
-
G-protein Activation: The agonist binds to the GABA-B receptor, causing a conformational change that activates the associated heterotrimeric G-protein (Gi/o).
-
Downstream Effector Modulation: The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of K+ Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters from the presynaptic terminal.
-
Quantitative Data for Baclofen
The following table summarizes key quantitative parameters for Baclofen's interaction with the GABA-B receptor.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 6 µM (racemic) | Rat | Radioligand Binding | [2] |
| IC50 | 0.015 µM (R-enantiomer) | Cat | [3H]baclofen Displacement | [2] |
| IC50 | 1.77 µM (S-enantiomer) | Cat | [3H]baclofen Displacement | [2] |
| IC50 | 0.04 µM | Rat | [3H]-baclofen Displacement | [3] |
| EC50 | 8.6 nM | Human | Recombinant GABA-B Receptor Functional Assay | [2] |
Inferred Mechanism of Action via α1A Adrenergic Receptor Modulation
Several selective α1A adrenergic receptor antagonists, used in the treatment of benign prostatic hyperplasia (BPH), are synthesized from pyrrolidinone derivatives.[2] This suggests that the this compound scaffold could interact with α1A adrenergic receptors, likely as an antagonist.
α1A Adrenergic Receptor Signaling Pathway
α1A adrenergic receptors are GPCRs coupled to the Gq family of G-proteins. Their activation by endogenous catecholamines like norepinephrine leads to smooth muscle contraction. Antagonism of this receptor induces smooth muscle relaxation. The signaling cascade is as follows:
-
G-protein Activation: Norepinephrine binds to the α1A adrenergic receptor, activating the associated Gq protein.
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ levels and activated PKC lead to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.
Quantitative Data for Representative α1A Adrenergic Antagonists
The following table provides binding affinity data for Tamsulosin and Silodosin, two selective α1A adrenergic receptor antagonists.
| Compound | Receptor Subtype | pKi | Ki (nM) | Species | Reference |
| Tamsulosin | α1A | 10.38 | 0.042 | Human | [4] |
| α1B | 9.33 | 0.47 | Human | [4] | |
| α1D | 9.85 | 0.14 | Human | [4] | |
| Silodosin | α1A | - | 0.32 | Human | [5] |
| α1B | - | 52 | Human | [5] | |
| α1D | - | 16 | Human | [5] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of compounds acting on GABA-B and α1A adrenergic receptors.
GABA-B Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer containing a divalent cation (e.g., 2.5 mM CaCl2).[1]
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membrane suspension.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-Baclofen or [3H]-GABA).[6]
-
For non-specific binding determination, add a high concentration of an unlabeled GABA-B agonist (e.g., 100 µM Baclofen).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
α1A Adrenergic Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a functional assay to measure the antagonist activity of a test compound at the α1A adrenergic receptor by monitoring changes in intracellular calcium.
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line stably expressing the human α1A adrenergic receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound (potential antagonist) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of an α1A adrenergic agonist (e.g., norepinephrine or phenylephrine) into each well to stimulate the receptors.
-
Immediately begin kinetic reading of fluorescence intensity over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response against the concentration of the test compound.
-
Determine the IC50 value of the antagonist.
-
For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
-
Conclusion and Future Directions
While the direct mechanism of action of this compound remains to be elucidated, its structural relationship to Baclofen and its use as a synthetic intermediate for α1A adrenergic receptor antagonists provide compelling avenues for investigation. The data and protocols presented in this guide offer a robust framework for researchers to explore the potential GABAergic and adrenergic activities of this compound and its derivatives.
Future research should focus on:
-
Direct Binding and Functional Assays: Performing the described experimental protocols with this compound to determine its affinity and efficacy at GABA-B and α1A adrenergic receptors.
-
In Vivo Studies: If in vitro activity is confirmed, progressing to in vivo models to assess its physiological effects and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for activity at these receptors.
By systematically investigating these potential mechanisms, the scientific community can unlock the full pharmacological potential of this and related chemical scaffolds.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone, also known as Baclofen lactam, is a key intermediate in the synthesis of various pharmaceutical compounds and is a known impurity of the muscle relaxant Baclofen. Its rigid pyrrolidinone structure makes it a valuable scaffold for the development of novel therapeutics. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound via the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22518-27-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in alcohol and acetic acid |
Synthetic Approach: Intramolecular Cyclization
The most direct and efficient method for the synthesis of this compound is the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid. This reaction proceeds via a dehydration mechanism, forming a stable five-membered lactam ring. The reaction can be effectively catalyzed by boric acid under reflux conditions in a suitable solvent like toluene. This method is noted for its high yield and purity of the final product. It is also observed that the cyclization is favored under neutral or basic conditions, while acidic conditions can prevent or reverse the lactam formation.[2]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on the boric acid-catalyzed cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid.
Materials:
-
4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)
-
Boric acid (catalytic amount)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-(4-chlorophenyl)butanoic acid and a catalytic amount of boric acid.
-
Solvent Addition: Add a suitable volume of toluene to the flask to create a slurry.
-
Cyclization Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold toluene to remove any residual impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 81% | |
| Purity (by HPLC) | 99.95% | |
| Melting Point | 115-117 °C |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidinone ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the molecule.
-
FT-IR: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the lactam ring and other characteristic peaks for the aromatic and aliphatic C-H bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Toluene is a flammable and volatile solvent; handle with care and avoid ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its pyrrolidinone core is a prevalent scaffold in medicinal chemistry. This document outlines a proposed multi-step synthetic pathway for this compound, commencing from 3-(4-chlorophenyl)glutaric acid. The synthesis of the intermediate, 3-(4-chlorophenyl)glutarimide, is also detailed. Due to the absence of a direct, documented single-step conversion from 3-(4-chlorophenyl)glutarimide to this compound, this protocol employs a classical organic chemistry transformation, the Hofmann rearrangement, to achieve the desired ring contraction and functional group manipulation.
These protocols are intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the proposed synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| 3-(4-Chlorophenyl)glutaric Acid | C₁₁H₁₁ClO₄ | 242.66 | White Solid | 166-168 | - |
| 3-(4-Chlorophenyl)glutarimide | C₁₁H₁₀ClNO₂ | 223.65 | White to off-white solid | 125-129 | 85-95 |
| 3-(4-Chlorophenyl)glutaric acid monoamide | C₁₁H₁₂ClNO₃ | 241.67 | Solid | Not reported | 90-98 |
| 4-Amino-3-(4-chlorophenyl)butanoic acid | C₁₀H₁₂ClNO₂ | 213.66 | Crystalline Solid | 206-208 | 70-85 |
| This compound | C₁₀H₁₀ClNO | 195.64 | Solid | Not reported | 80-90 |
Experimental Protocols
This section provides detailed experimental procedures for the multi-step synthesis of this compound.
DOT Script for Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 3-(4-Chlorophenyl)glutarimide from 3-(4-Chlorophenyl)glutaric Acid
This protocol describes the formation of the cyclic imide from the corresponding dicarboxylic acid.
Materials:
-
3-(4-Chlorophenyl)glutaric acid
-
Ammonium hydroxide (28-30% solution)
-
Acetic anhydride
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve 3-(4-chlorophenyl)glutaric acid (1.0 eq) in a minimal amount of aqueous ammonium hydroxide.
-
Heat the solution to evaporate the water and excess ammonia. Continue heating until the temperature of the molten residue reaches 180-200 °C. Maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to approximately 100 °C and add acetic anhydride (2.0 eq).
-
Gently reflux the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.
-
Add cold ethanol to the solidified mass and break up the solid.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude 3-(4-chlorophenyl)glutarimide from ethanol to obtain the pure product.
-
Dry the product under vacuum.
Step 2: Selective Hydrolysis of 3-(4-Chlorophenyl)glutarimide to 3-(4-Chlorophenyl)glutaric acid monoamide
This step involves the selective opening of the imide ring to form the corresponding monoamide.
Materials:
-
3-(4-Chlorophenyl)glutarimide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
Beaker or flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter flask
Procedure:
-
Suspend 3-(4-chlorophenyl)glutarimide (1.0 eq) in deionized water.
-
Slowly add a 1 M solution of sodium hydroxide (1.0 eq) while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, cool the solution in an ice bath.
-
Carefully acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid.
-
A white precipitate of 3-(4-chlorophenyl)glutaric acid monoamide will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Step 3: Hofmann Rearrangement of 3-(4-Chlorophenyl)glutaric acid monoamide
This key step utilizes the Hofmann rearrangement to convert the primary amide to a primary amine with the loss of one carbon atom, leading to the formation of 4-amino-3-(4-chlorophenyl)butanoic acid.[1]
Materials:
-
3-(4-Chlorophenyl)glutaric acid monoamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer
-
Ice bath
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
Prepare a solution of sodium hydroxide (4.0 eq) in deionized water in the three-necked flask and cool it to 0-5 °C in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.
-
In a separate beaker, dissolve 3-(4-chlorophenyl)glutaric acid monoamide (1.0 eq) in a cold solution of sodium hydroxide (2.0 eq) in deionized water.
-
Add the monoamide solution dropwise to the sodium hypobromite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 7.
-
The product, 4-amino-3-(4-chlorophenyl)butanoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 4: Intramolecular Cyclization (Lactamization) of 4-Amino-3-(4-chlorophenyl)butanoic acid
The final step involves the intramolecular cyclization of the amino acid to form the desired this compound.
Materials:
-
4-Amino-3-(4-chlorophenyl)butanoic acid
-
Xylene or other high-boiling point aprotic solvent
-
Dean-Stark apparatus (optional)
Equipment:
-
Round-bottom flask with a reflux condenser (and optional Dean-Stark trap)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend 4-amino-3-(4-chlorophenyl)butanoic acid (1.0 eq) in xylene in a round-bottom flask.
-
Heat the mixture to reflux. If a Dean-Stark trap is used, water will be collected as it is formed during the reaction.
-
Continue refluxing until no more water is evolved or until TLC analysis indicates the complete consumption of the starting material (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Concentrated acids are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols: Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone via Hofmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate and a known impurity of the muscle relaxant Baclofen.[] The primary route detailed involves a Hofmann rearrangement of β-(p-chlorophenyl) glutarimide to an amino acid precursor, followed by intramolecular cyclization. An alternative direct cyclization method from the corresponding amino acid is also presented.
Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO | |
| Molecular Weight | 195.65 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 118-120 °C | |
| Solubility | Soluble in methanol and dilute hydrochloric acid. | |
| HPLC Purity | >99.0% | [2] |
Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (ppm) | δ 7.72 (s, 1H, pyrrolidin), 7.38-7.32 (m, 4H, benzene), 3.19-3.15 (pentate, 1H, pyrrolidin-2-one), 3.62-3.59 and 2.30-2.25 (m, 4H, pyrrolidin-2-one) | |
| ¹³C NMR (ppm) | δ 175.80, 141.80, 131.16, 128.89, 48.45, 40.02 | |
| LC-MS (m/z) | [M+H]⁺ ion peak at 196.05200 | |
| Elemental Analysis | Calculated for C₁₀H₁₀ClNO: C, 61.58; H, 5.17; N, 7.18. Found: C, 61.28; H, 5.23; N, 6.90. |
Synthetic Pathways
Two primary synthetic routes are detailed below. The first involves a Hofmann rearrangement as a key step, while the second is a direct intramolecular cyclization.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Hofmann Rearrangement Pathway
This route involves the synthesis of the imide precursor, followed by a Hofmann rearrangement and subsequent cyclization.
Step 1: Synthesis of β-(p-chlorophenyl) glutarimide
This procedure starts from β-(p-chlorophenyl) glutaric acid.
-
Materials: β-(p-chlorophenyl) glutaric acid, concentrated ammonium hydroxide, absolute ethanol, water.
-
Procedure:
-
Dissolve 15 g of β-(p-chlorophenyl) glutaric acid in 100 mL of water and 35 mL of concentrated ammonium hydroxide.
-
Decolorize the solution with charcoal and filter.
-
Heat the filtrate in an open flask until the temperature of the mixture reaches 200 °C.
-
Maintain the temperature at 200 °C for 30 minutes.
-
Cautiously dilute the mixture with 50 mL of absolute ethanol and heat to boiling.
-
Add 100 mL of hot water, stir, and then cool thoroughly.
-
Filter the precipitate, wash with ice water, and dry in vacuo at 60 °C.
-
-
Expected Yield: 78%[3]
Step 2: Hofmann Rearrangement to 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)
This step utilizes the classic Hofmann rearrangement conditions.[3]
-
Materials: β-(p-chlorophenyl) glutarimide, sodium hydroxide, bromine, concentrated hydrochloric acid, water.
-
Procedure:
-
Cool 5 g of β-(p-chlorophenyl) glutarimide to 10-15 °C.
-
At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.
-
Over a period of 20 minutes, add 4 g of bromine.
-
After the addition is complete, stir the mixture for 8 hours at 20-25 °C.
-
Cautiously adjust the pH of the reaction solution to 7 with concentrated hydrochloric acid.
-
The product, 4-amino-3-(4-chlorophenyl)butanoic acid, will precipitate as fine crystals.
-
Recrystallize the product from water for purification.
-
-
Expected Yield: 81%[3]
Step 3: Intramolecular Cyclization to this compound
This final step involves the cyclization of the amino acid to the desired lactam.
-
Materials: 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen), boric acid, toluene.
-
Procedure:
-
Reflux a solution of Baclofen in toluene with a catalytic amount of boric acid.
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and isolate the product.
-
-
Expected Yield: 81%
Route 2: Direct Intramolecular Cyclization
This route provides a more direct synthesis from the commercially available amino acid.
References
Application Notes and Protocols for the Purification of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate in the synthesis of various pharmaceutical compounds and a known impurity of Baclofen. The protocols outlined below are intended as a starting point for laboratory-scale purification and can be adapted and optimized for specific purity requirements and scales.
Overview of Purification Strategies
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary techniques suitable for this compound are flash column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is recommended for the final purity assessment.
Purification Workflow:
Caption: General workflow for the purification and analysis of this compound.
Flash Column Chromatography Protocol
Flash column chromatography is a rapid and efficient method for the purification of multi-gram quantities of organic compounds. It is particularly useful for removing impurities with different polarities from the target compound.
Experimental Protocol:
Instrumentation and Materials:
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manually packed glass column
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system of Hexanes:Ethyl Acetate (e.g., starting with a 7:3 ratio).
-
Visualize the spots under a UV lamp. The optimal solvent system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.3.
-
-
Column Packing:
-
For a manual column, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexanes:Ethyl Acetate 8:2).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
For automated systems, use a pre-packed silica cartridge.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Flash Chromatography Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient or isocratic) |
| Example Gradient | 0-100% Ethyl Acetate in Hexanes over 20 column volumes |
| Detection | UV (254 nm) |
| Sample Loading | Dry or wet loading |
Flash Chromatography Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol:
Materials:
-
Crude this compound
-
Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A mixture of solvents can also be used. Based on the properties of similar compounds, ethanol or isopropanol are good starting points.[1]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystals of the pure compound should form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
-
Recrystallization Workflow Diagram:
Caption: Step-by-step workflow for recrystallization.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the purity of this compound. A reverse-phase method is generally suitable for this compound.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation: HPLC Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | Isocratic (e.g., 60:40 Acetonitrile:Water) or a gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
This HPLC method can be validated according to ICH guidelines to ensure specificity, linearity, precision, accuracy, and robustness.[2]
References
Application Notes and Protocols for the Recrystallization of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of "4-(4-Chlorophenyl)-2-pyrrolidinone" via recrystallization. The selection of an appropriate recrystallization method is crucial for obtaining high-purity material, essential for its application in pharmaceutical synthesis and research.
Compound Information
| Property | Details |
| IUPAC Name | 4-(4-chlorophenyl)pyrrolidin-2-one |
| Synonyms | Baclofen impurity A, 4-(p-chlorophenyl)-2-pyrrolidone |
| Molecular Formula | C₁₀H₁₀ClNO[1][2] |
| Molecular Weight | 195.65 g/mol [2] |
| Appearance | White to off-white powder or crystalline solid. |
| Melting Point | 115-117 °C[2][3] |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol.[2][3] |
Data Presentation: Comparison of Recrystallization Methods
The following table summarizes the expected outcomes for the recommended recrystallization protocols. The data presented are representative and may vary depending on the initial purity of the crude material and strict adherence to the protocol.
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Method A | Ethanol | 70-85 | >99.0 | 116-117 |
| Method B | Ethanol/Water | 75-90 | >99.5 | 116-117 |
| Method C | Methanol | 65-80 | >99.0 | 115-117 |
Experimental Protocols
Safety Precautions: "this compound" is a hazardous substance. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety information.
Method A: Single-Solvent Recrystallization from Ethanol
This method is effective when the impurities have significantly different solubility in ethanol compared to the target compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Ice bath
Protocol:
-
In a 250 mL Erlenmeyer flask, place 10.0 g of crude this compound and a magnetic stir bar.
-
Add an initial volume of approximately 50 mL of 95% ethanol.
-
Heat the mixture on a hotplate with gentle stirring.
-
Continue to add ethanol in small portions (2-3 mL) until the solid is completely dissolved. Use the minimum amount of hot solvent to ensure a good yield.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the purified crystals under vacuum.
Method B: Mixed-Solvent Recrystallization from Ethanol/Water
This method utilizes a polar protic solvent (ethanol) and a polar anti-solvent (water) to achieve purification. It is particularly effective for moderately polar compounds.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel, filter flask, and vacuum source
-
Filter paper
-
Ice bath
Protocol:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude material in the minimum amount of hot 95% ethanol with stirring.
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
After cooling, place the flask in an ice bath for a minimum of 30 minutes.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50).
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Recrystallization
Caption: Recrystallization Workflow Diagram.
Logical Relationship of Recrystallization Solvents
Caption: Solvent Selection Logic.
References
Application Note: HPLC Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a chemical intermediate and a known impurity of Baclofen, a muscle relaxant.[1] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound in research, drug development, and quality control settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds and their impurities due to its specificity, sensitivity, and robustness.[2][3]
This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC (RP-HPLC) method. The described methodology is based on established analytical practices for structurally similar compounds and serves as a comprehensive guide for method development and validation.
Principle of the Method
The method utilizes a reverse-phase C18 column to separate this compound from potential impurities. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and water is proposed for the elution. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a reference standard.
Experimental
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Methanol (HPLC grade)
-
-
Chromatographic Column:
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below. These parameters may be optimized to suit specific instrumentation and resolution requirements.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, followed by dilution with the mobile phase to a final concentration within the calibration range.
Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly using sonication or vacuum filtration.
-
Install the C18 column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity of the response (R² > 0.99).
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of the analyte.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
-
Method Validation Parameters (Hypothetical Data)
For a method to be considered reliable, it must be validated according to ICH guidelines. The following table summarizes hypothetical but realistic performance data for the proposed HPLC method.
| Parameter | Hypothetical Result |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Caption: General workflow for HPLC analysis.
Caption: Key components of the HPLC method.
Conclusion
The proposed reverse-phase HPLC method provides a robust and reliable framework for the quantitative analysis of this compound. The methodology is straightforward, utilizing common HPLC instrumentation and reagents, making it suitable for routine quality control and research applications. It is recommended that the method be fully validated in accordance with the specific requirements of the user's laboratory and regulatory guidelines.
References
Application Note: High-Sensitivity UPLC-MS/MS Method for the Quantification of 4-(4-Chlorophenyl)-2-pyrrolidinone in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone in human plasma. This method is suitable for use in preclinical and clinical drug development settings where the monitoring of this compound is required. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method has been developed to meet the general requirements for bioanalytical method validation as per regulatory guidelines.
Introduction
This compound is a chemical entity of interest in pharmaceutical development, notably as a known impurity of the muscle relaxant Baclofen.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The UPLC-MS/MS method described herein offers high selectivity, sensitivity, and throughput, making it an ideal tool for researchers in the field of drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀ClNO | [1][2] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| Melting Point | 115-117 °C | [1] |
| Solubility | Slightly soluble in Chloroform, Ethanol, Methanol. | [1] |
| Appearance | White powder | [1] |
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (sourced from an accredited supplier)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 196.1 | 139.1 | 0.05 | 25 | 15 |
| This compound-d4 (IS) | 200.1 | 143.1 | 0.05 | 25 | 15 |
Note: The selection of a deuterated internal standard is highly recommended for improved accuracy and precision.[3] The product ions are proposed based on common fragmentation pathways and should be optimized on the specific instrument used.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
Method Validation Parameters
The developed method should be validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[4][5] Key validation parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[5] |
| Linearity | A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desired. |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[6] |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term bench-top, and long-term storage. |
Conclusion
This application note provides a comprehensive UPLC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including a simple and efficient LLE sample preparation procedure, offers the sensitivity and selectivity required for regulated bioanalysis in the pharmaceutical industry. The method is ready for validation to support various stages of drug development.
References
Application Notes and Protocols for the Chiral Separation of 4-(4-Chlorophenyl)-2-pyrrolidinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a chiral molecule and a key intermediate in the synthesis of various pharmacologically active compounds. The differential biological activity of its enantiomers necessitates a reliable and efficient method for their separation and quantification. This is critical for ensuring the stereochemical purity of drug candidates and for conducting stereoselective pharmacokinetic and pharmacodynamic studies. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the resolution of a wide range of racemates and are the primary focus of this application note.
Recommended Method Development Strategy
A systematic screening approach is recommended to identify the optimal stationary and mobile phases for the enantioseparation of this compound. Both SFC and HPLC are powerful techniques for chiral separations, with SFC often offering advantages in terms of speed and reduced solvent consumption.
Initial Column Screening
Given the structure of this compound, which contains a cyclic amide and a chlorinated phenyl group, initial screening should focus on polysaccharide-based CSPs, particularly those with chlorinated selectors.
Recommended Chiral Stationary Phases for Initial Screening:
-
Cellulose-based:
-
Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))
-
Lux® i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Amylose-based:
-
Lux® Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Supercritical Fluid Chromatography (SFC) Method Development
SFC is often the preferred technique for high-throughput chiral screening. The lower viscosity of supercritical CO2 allows for faster separations.
Initial SFC Screening Conditions:
| Parameter | Recommended Condition |
| Columns | As listed in Section 2.1 (typically 3 µm, 150 x 4.6 mm) |
| Mobile Phase | CO2 / Co-solvent |
| Co-solvents to Screen | Methanol, Ethanol, Isopropanol |
| Initial Co-solvent % | 10-20% |
| Flow Rate | 2-3 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) |
Protocol for SFC Method Development:
-
Column Selection: Begin screening with Lux® Cellulose-2 or a similar chlorinated cellulose-based column due to the presence of the chlorophenyl group.
-
Co-solvent Screening: For each column, perform isocratic runs with each of the recommended co-solvents (Methanol, Ethanol, Isopropanol) at a fixed percentage (e.g., 15%).
-
Co-solvent Percentage Optimization: If partial separation is observed, optimize the percentage of the most promising co-solvent. A lower percentage generally increases retention and may improve resolution.
-
Additive Screening (if necessary): If peak shape is poor or resolution is insufficient, consider adding a small amount of an additive to the co-solvent (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds). For the neutral this compound, this may not be necessary.
-
Temperature and Back Pressure Optimization: Fine-tune the separation by adjusting the column temperature and back pressure.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC provides an alternative and widely accessible technique for chiral separations. Both normal-phase and reversed-phase modes should be considered.
Initial HPLC Screening Conditions:
| Parameter | Normal Phase | Reversed Phase |
| Columns | As listed in Section 2.1 (typically 5 µm, 250 x 4.6 mm) | Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | Heptane / Alcohol | Acetonitrile / Water or Methanol / Water |
| Alcohols to Screen | Isopropanol, Ethanol | - |
| Initial Alcohol % | 10-20% | Gradient or isocratic screening (e.g., 50:50) |
| Additives | 0.1% Diethylamine (for basic analytes) or 0.1% Trifluoroacetic Acid (for acidic analytes) | 0.1% Formic Acid or Acetic Acid in the aqueous phase |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) |
Protocol for HPLC Method Development:
-
Mode and Column Selection: Start with normal-phase HPLC, as it often provides better selectivity for chiral compounds on polysaccharide CSPs. Use the columns recommended in Section 2.1.
-
Mobile Phase Screening (Normal Phase): Screen different alcohol modifiers (Isopropanol and Ethanol) in Heptane.
-
Mobile Phase Optimization (Normal Phase): Adjust the percentage of the alcohol modifier to optimize retention and resolution.
-
Reversed-Phase Screening (if necessary): If normal-phase conditions do not yield a satisfactory separation, screen immobilized polysaccharide columns under reversed-phase conditions.
-
Mobile Phase Optimization (Reversed Phase): Optimize the ratio of organic solvent (Acetonitrile or Methanol) to the aqueous phase.
-
Additive and Temperature Optimization: As with SFC, the use of additives and adjustment of column temperature can be used to fine-tune the separation.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained during the method development process.
Table 1: Summary of Chiral Separation Parameters for this compound Enantiomers
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1' | k2' | Separation Factor (α) | Resolution (Rs) |
| SFC | Lux Cellulose-2 | CO2/MeOH (85/15) | 3.0 | 40 | ||||
| SFC | Lux i-Cellulose-5 | CO2/EtOH (90/10) | 2.5 | 40 | ||||
| HPLC-NP | Chiralpak IC | Heptane/IPA (80/20) | 1.0 | 25 | ||||
| HPLC-RP | Chiralpak IA | ACN/H2O (50/50) | 1.0 | 25 |
k1' and k2' are the retention factors of the first and second eluting enantiomers, respectively.
Experimental Protocols
Sample Preparation Protocol
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using the initial mobile phase composition.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Generic SFC Protocol
-
Equilibrate the selected chiral column with the initial mobile phase (e.g., CO2/Methanol 85/15) at the specified flow rate, back pressure, and temperature for at least 15-20 minutes.
-
Inject 1-5 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Evaluate the chromatogram for retention, resolution, and peak shape.
-
Proceed with the optimization steps outlined in Section 2.2.
Generic HPLC Protocol (Normal Phase)
-
Equilibrate the selected chiral column with the initial mobile phase (e.g., Heptane/Isopropanol 90/10) at the specified flow rate and temperature for at least 30-45 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the isocratic analysis.
-
Evaluate the chromatogram and proceed with the optimization steps outlined in Section 2.3.
Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: SFC Method Development Logic Diagram.
Application Notes and Protocols for 4-(4-Chlorophenyl)-2-pyrrolidinone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)-2-pyrrolidinone is a key reference standard used in the pharmaceutical industry for the quality control of Baclofen, a muscle relaxant. It is identified as Baclofen Impurity A or Baclofen Related Compound A in major pharmacopeias.[1] Accurate quantification of this impurity is crucial to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for the proper handling, storage, and use of the reference standard.
| Property | Value |
| Chemical Name | 4-(4-chlorophenyl)pyrrolidin-2-one |
| Synonyms | Baclofen Impurity A, Baclofen Related Compound A |
| CAS Number | 22518-27-0 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol [2][3][4] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 115-117 °C |
| Boiling Point | 390.0 ± 42.0 °C at 760 mmHg |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol.[3][5] Soluble in DMSO.[3] |
| Storage | Sealed in a dry place at room temperature or 2-8 °C.[3][4] |
Application: Quantification of Baclofen Impurity A in Bulk Drug Substance
The primary application of this compound as a reference standard is in the quantification of this impurity in Baclofen bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the determination of this compound (Baclofen Impurity A) in Baclofen.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Method 1 | Method 2 (As per Indian Pharmacopoeia) |
| HPLC System | HPLC with UV-Vis Detector | HPLC with UV-Vis Detector |
| Column | Inertsil ODS 3V, C18 (150 x 4.6 mm, 5 µm)[6] | Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic Acid (TFA) in Water: Acetonitrile (65:35 v/v)[6] | 1.822 g sodium hexane sulphonate in a mixture of 560 volumes of water, 440 volumes of methanol and 5 volumes of glacial acetic acid |
| Flow Rate | 0.6 mL/min[6] | 2.0 mL/min |
| Column Temperature | 27 °C[6] | Room Temperature |
| Detection Wavelength | 225 nm[6] | 266 nm |
| Injection Volume | 10 µL | 20 µL |
| Run Time | Approximately 15 minutes | Approximately 30 minutes |
2. Preparation of Solutions:
-
Diluent: Mobile phase is typically used as the diluent.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the diluent to prepare a working standard solution at the desired concentration (e.g., 1 µg/mL).
-
-
Sample Solution Preparation (for Baclofen Bulk Drug):
-
Accurately weigh about 100 mg of the Baclofen sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution of 1000 µg/mL.
-
3. System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
4. Analysis Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak area of the impurity.
-
The retention time of the impurity peak in the sample chromatogram should correspond to that of the standard chromatogram.
5. Calculation:
Calculate the percentage of this compound in the Baclofen sample using the following formula:
% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Where:
-
Area_impurity_sample is the peak area of this compound in the sample solution.
-
Area_standard is the average peak area of this compound in the standard solution.
-
Concentration_standard is the concentration of the this compound reference standard solution (in mg/mL).
-
Concentration_sample is the concentration of the Baclofen sample solution (in mg/mL).
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
The Role of Phenyl-Substituted Lactams in α1A-Adrenergic Antagonist Synthesis: A Review of Methodologies
While direct evidence for the use of "4-(4-Chlorophenyl)-2-pyrrolidinone" as a primary building block in the synthesis of α1A-adrenergic antagonists is not prevalent in publicly available scientific literature, the broader class of phenyl-substituted lactams and related structures are pivotal in the development of these therapeutic agents. This document outlines the general synthetic strategies and signaling pathways relevant to α1A antagonists, providing researchers, scientists, and drug development professionals with a foundational understanding of the field.
Introduction to α1A-Adrenergic Antagonists
α1A-adrenergic receptors are a subtype of G protein-coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. Antagonists that selectively target the α1A subtype are of significant therapeutic interest, particularly for the treatment of benign prostatic hyperplasia (BPH), as they can alleviate urinary obstruction with a reduced risk of cardiovascular side effects like hypotension. The development of selective α1A antagonists is an active area of research in medicinal chemistry.
General Synthetic Approaches to α1A-Adrenergic Antagonists
The synthesis of α1A-adrenergic antagonists often involves the construction of a core scaffold that can be functionalized to achieve high affinity and selectivity for the target receptor. While "this compound" itself does not appear as a common starting material in the reviewed literature, analogous structures containing phenylpiperidine and other related moieties are frequently employed.
A common strategy involves the coupling of a heterocyclic core with a side chain that typically contains a basic nitrogen atom, a feature often essential for receptor binding.
Key Scaffolds in α1A Antagonist Synthesis:
-
Dihydropyridines and Dihydropyrimidinones: These scaffolds have been successfully utilized to create potent and selective α1A antagonists.
-
Tetralin Analogs: Modification of existing non-selective antagonists, such as BE2254, has led to the development of tetralin-based compounds with improved selectivity for the α1A subtype.
-
Quinazolines: This class of compounds, which includes clinically used drugs like Doxazosin, serves as a foundational structure for many α1A antagonists.
-
Spirocyclic Compounds: The 4-oxospiro[benzopyran-2,4'-piperidine] ring system has been identified as a promising scaffold for potent and selective α1A antagonists.
Experimental Protocols
Below are generalized experimental protocols that represent common synthetic transformations in the field of α1A antagonist development.
Protocol 1: Reductive Amination for Side Chain Introduction
This protocol describes a general method for coupling an amine-containing side chain to a ketone-bearing core structure, a common step in assembling the final antagonist.
Materials:
-
Core scaffold with a ketone functional group (1.0 eq)
-
Amine-containing side chain (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the ketone-containing core scaffold in the chosen solvent.
-
Add the amine side chain and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling for Biaryl Scaffold Synthesis
This protocol outlines a general procedure for creating a biaryl linkage, which can be a key structural feature in some α1A antagonists.
Materials:
-
Aryl halide (e.g., bromo-substituted heterocycle) (1.0 eq)
-
Aryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the aryl halide, aryl boronic acid, base, and palladium catalyst.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative binding affinities for different classes of α1A antagonists. Note that these values are illustrative and specific activities can vary significantly based on the exact chemical structure.
| Compound Class | Example Scaffold | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| Dihydropyridine | 4-(methoxycarbonyl)-4-phenylpiperidine analogue | 2.42 | >1000 | >1000 | >413 | >413 |
| Dihydropyrimidinone | Modified linker analogue | < 1 | >300 | >300 | >300 | >300 |
| Tetralin | BE2254 analog | ~10 | ~50 | ~20 | ~5 | ~2 |
| Spirocyclic | 4-oxospiro[benzopyran-2,4'-piperidine] | < 1 | >25 | >25 | >25 | >25 |
Signaling Pathways and Experimental Workflows
Visual representations of the α1A-adrenergic receptor signaling pathway and a general experimental workflow for antagonist screening are provided below.
Caption: Canonical Gq-coupled signaling pathway of the α1A-adrenergic receptor.
Caption: A typical workflow for the discovery and development of novel α1A antagonists.
Application Note and Protocol for the Quantitative Analysis of Baclofen Impurity A
This document provides a comprehensive protocol for the quantitative analysis of Baclofen Impurity A, a known impurity in Baclofen drug substances and products. The methodology is based on high-performance liquid chromatography (HPLC), a widely used technique for separating, identifying, and quantifying components in a mixture. This guide is intended for researchers, scientists, and drug development professionals.
1. Introduction
Baclofen is a muscle relaxant and antispasmodic agent.[1][2] During its synthesis or upon degradation, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Baclofen Impurity A, chemically known as (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one, is a significant related substance mentioned in various pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][4] Its presence and quantity must be accurately determined.
This application note details a stability-indicating HPLC method suitable for the quantification of Baclofen Impurity A in the bulk drug and pharmaceutical formulations.
2. Chemical Structures
-
Baclofen: 4-amino-3-(4-chlorophenyl)butanoic acid
-
Baclofen Impurity A: (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one[1][3][][6][7][8][9]
3. Experimental Protocol: HPLC Method
This protocol outlines a reversed-phase HPLC method for the quantitative determination of Baclofen Impurity A.
3.1. Materials and Reagents
-
Baclofen Reference Standard (RS)
-
Baclofen Impurity A Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (for pH adjustment)
-
Triethylamine
-
Water (HPLC grade or purified)
-
0.1 M Hydrochloric acid
3.2. Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions. Researchers may need to optimize these conditions based on their specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 (e.g., Luna® 150 x 4.6 mm, 5 µm or Acquity BEH C18 100 x 2.1 mm, 1.7 µm)[1][4] |
| Mobile Phase | Varies; examples include: - A mixture of 10 mM triethylamine (pH 7.0), methanol, and acetonitrile (80:15:5 v/v/v)[1] - A gradient mixture of 0.01 M potassium phosphate buffer and a mixture of acetonitrile and methanol[4] - A gradient of water, acetonitrile, and trifluoroacetic acid[2][10] |
| Flow Rate | 1.0 mL/min[1] or 0.3 mL/min for UPLC[4] |
| Detection Wavelength | 220 nm or 225 nm[1][2][4] |
| Column Temperature | Ambient or controlled (e.g., 35 °C)[4] |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 10-30 minutes, sufficient to elute both Baclofen and Impurity A[4] |
3.3. Preparation of Solutions
3.3.1. Mobile Phase Preparation (Example)
Prepare a 10 mM triethylamine solution and adjust the pH to 7.0 with phosphoric acid. Mix this buffer with methanol and acetonitrile in the ratio of 80:15:5 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[1]
3.3.2. Standard Stock Solution
-
Baclofen Stock Solution (e.g., 500 µg/mL): Accurately weigh about 10 mg of Baclofen RS and dissolve it in 20 mL of 0.1 M hydrochloric acid.[1]
-
Impurity A Stock Solution (e.g., 250 µg/mL): Accurately weigh an appropriate amount of Baclofen Impurity A RS and dissolve it in the mobile phase.[1]
3.3.3. System Suitability Solution
Prepare a solution containing both Baclofen (e.g., 50 µg/mL) and Baclofen Impurity A (e.g., 250 µg/mL) by diluting the stock solutions with the mobile phase.[1] This solution is used to verify the performance of the chromatographic system. The resolution between the Baclofen and Impurity A peaks should be at least 2.0.
3.3.4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Baclofen and transfer it to a 20 mL volumetric flask.[1]
-
Add 0.1 M hydrochloric acid, sonicate for a few minutes to dissolve the Baclofen, and then dilute to volume with the same solvent.[1]
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
3.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to ensure the system is performing adequately (check for resolution, tailing factor, and theoretical plates).
-
Inject the standard solution(s) and the sample solution(s) into the chromatograph.
-
Record the chromatograms and measure the peak areas for Baclofen and Impurity A.
3.5. Calculation
The concentration of Baclofen Impurity A in the sample can be calculated using the following formula:
% Impurity A = (Area_Impurity_A_Sample / Area_Impurity_A_Standard) * (Concentration_Standard / Concentration_Sample) * 100
4. Data Presentation
The following tables summarize typical quantitative data and system suitability parameters from a validated HPLC method for Baclofen and its Impurity A.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Baclofen and Impurity A) | ≥ 2.0 | > 2.0 |
| Tailing Factor (Baclofen) | ≤ 2.0 | < 1.5 |
| Theoretical Plates (Baclofen) | ≥ 2000 | > 3000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Range/Level | Result |
| Linearity (r²) | 5 - 100 µg/mL | 0.9999[1] |
| Accuracy (% Recovery) | 80%, 100%, 120% | 99.27% (average)[1] |
| Precision (% RSD) | Repeatability & Intermediate | < 2.0%[1] |
| Limit of Detection (LOD) | - | 0.34 µg/mL[1] |
| Limit of Quantification (LOQ) | - | 1.03 µg/mL[1] |
5. Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the quantitative analysis of Baclofen Impurity A.
Caption: Overall workflow for the quantitative HPLC analysis of Baclofen Impurity A.
Caption: Detailed workflow for the preparation of a sample solution from Baclofen tablets.
6. Stability Indicating Nature of the Method
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. In these studies, Baclofen is exposed to stress conditions such as acid, base, oxidation, heat, and light.[11][12] The analytical method should be able to resolve the Baclofen peak from any peaks corresponding to degradation products, including Impurity A. It has been noted that thermal stress can lead to the formation of Impurity A.[11] A successful stability-indicating method will show no interference from degradants at the retention time of Baclofen and Impurity A.[1]
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Baclofen EP Impurity A | 22518-27-0 | SynZeal [synzeal.com]
- 4. iosrjournals.org [iosrjournals.org]
- 6. allmpus.com [allmpus.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Baclofen EP Impurity A - CAS - 22518-27-0 | Axios Research [axios-research.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. gerpac.eu [gerpac.eu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most commonly cited and efficient laboratory-scale synthesis involves the intramolecular cyclization of 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). This is typically achieved by heating Baclofen in a suitable solvent with a catalyst.
Q2: What is the role of boric acid in the synthesis of this compound from Baclofen?
A2: Boric acid acts as a Lewis acid catalyst in the intramolecular amidation (cyclization) of Baclofen. It is believed to activate the carboxylic acid group, facilitating the nucleophilic attack by the amine group to form the lactam ring.
Q3: What is the typical yield for the boric acid-catalyzed synthesis?
A3: A reported yield for the synthesis of this compound from Baclofen, using a catalytic amount of boric acid in refluxing toluene, is approximately 81%.
Q4: Can the synthesis be performed without a catalyst?
A4: Thermal cyclization of Baclofen to this compound can occur upon heating, as it is a known thermal degradation product of Baclofen.[1][2] However, the use of a catalyst like boric acid generally leads to higher yields and more controlled reaction conditions.
Q5: What are the key starting materials and reagents for this synthesis?
A5: The primary starting material is 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). The key reagents for the most common method are a suitable solvent, such as toluene, and a catalytic amount of boric acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient catalyst. 4. Presence of water in the reaction mixture. 5. Degradation of starting material or product. | 1. Increase reaction time and monitor by TLC or HPLC. 2. Ensure the reaction mixture is refluxing vigorously. For toluene, the boiling point is approximately 111 °C. 3. Increase the catalytic loading of boric acid slightly. 4. Use a Dean-Stark apparatus to azeotropically remove water. Ensure all glassware and reagents are dry. 5. While thermal degradation of Baclofen forms the desired product, excessive heat or prolonged reaction times could lead to other byproducts. Optimize reaction time. |
| Presence of Starting Material (Baclofen) in the Final Product | 1. Incomplete reaction. 2. Insufficient heating. | 1. Extend the reflux time. 2. Ensure the reaction temperature is maintained at the boiling point of the solvent. |
| Formation of Unknown Impurities | 1. Side reactions due to excessive heat or prolonged reaction time. 2. Impurities in the starting material. | 1. Optimize the reaction time and temperature. 2. Ensure the purity of the starting Baclofen using appropriate analytical techniques (e.g., HPLC, NMR). |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent. 2. Co-crystallization with unreacted starting material. | 1. After the reaction, cool the mixture to room temperature and then in an ice bath to promote crystallization. If the product remains in solution, remove the solvent under reduced pressure and purify the residue. 2. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography. |
Experimental Protocols
Synthesis of this compound using Boric Acid Catalyst
This protocol is based on a reported method with an 81% yield.
Materials:
-
4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen)
-
Boric acid (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
(Optional) Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen).
-
Add toluene to the flask. The concentration of Baclofen in toluene should be appropriate to allow for efficient reflux.
-
Add a catalytic amount of boric acid to the mixture.
-
If water removal is desired, set up the apparatus with a Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for a sufficient period to ensure complete conversion (monitoring by TLC or HPLC is recommended).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product under vacuum to obtain this compound.
Table 1: Summary of a Key Synthesis Protocol
| Starting Material | Catalyst | Solvent | Reaction Condition | Yield | Reference |
| 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) | Boric Acid (catalytic) | Toluene | Reflux | 81% |
Visualizations
Experimental Workflow for Boric Acid-Catalyzed Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone
Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for common issues that may arise during the synthesis of this compound.
Route 1: Reductive Amination of Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
This synthetic route involves the reaction of ethyl 4-(4-chlorophenyl)-4-oxobutanoate with an ammonia source, followed by in-situ reduction and cyclization to form the desired lactam.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in this synthesis can stem from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | Ensure the ammonia source (e.g., ammonium acetate, ammonia in methanol) is fresh and used in sufficient excess. Optimize the reaction temperature and time to favor imine formation. The equilibrium can be shifted by removing water, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Inefficient reduction | Verify the activity of the reducing agent (e.g., NaBH₄, NaBH₃CN). Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the imine over the ketone starting material. Ensure the pH of the reaction is weakly acidic (pH 4-5) for optimal imine reduction.[1][2][3][4] |
| Incomplete cyclization | The final lactam formation is a cyclization step. Ensure the reaction is heated sufficiently after the reduction to drive the intramolecular aminolysis of the ester. |
| Side reactions | See Q2 for a detailed discussion on common side reactions and their mitigation. |
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions in this route are the formation of enamines and over-reduction products.
-
Enamine Formation: The intermediate imine can tautomerize to form an enamine, which may not cyclize efficiently or can lead to other byproducts.[1][2][3]
-
Over-reduction: The ketone functionality of the starting material can be reduced to an alcohol by strong reducing agents.
-
Mitigation: Use a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[4]
-
-
Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of oligomers or polymers.
-
Mitigation: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve ethyl 4-(4-chlorophenyl)-4-oxobutanoate (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Adjust the pH to 4-5 with glacial acetic acid. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cyclization & Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then heated in a high-boiling point solvent (e.g., toluene or xylene) to facilitate cyclization.
-
Purification: The final product can be purified by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for the reductive amination synthesis of this compound.
Route 2: Michael Addition of a Nitrile and Subsequent Cyclization
This pathway involves the Michael addition of a cyanide source to an α,β-unsaturated ester, followed by reduction of the nitrile and ester groups and subsequent cyclization.
Q3: The Michael addition step is sluggish or gives a low yield. How can I improve this?
A3: The success of the Michael addition is highly dependent on the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Weak nucleophile | Ensure the cyanide source (e.g., KCN, NaCN) is of high purity and the solvent is appropriate (e.g., ethanol, DMF). The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial. |
| Low reactivity of the Michael acceptor | The electrophilicity of the α,β-unsaturated ester can be increased by using a Lewis acid catalyst. |
| Side reactions | Polymerization of the Michael acceptor can be a significant side reaction.[5] This can be minimized by controlling the temperature and adding the base or nucleophile slowly. |
Q4: I am having trouble with the nitrile hydrolysis and cyclization step. What are the common issues?
A4: The hydrolysis of the nitrile to a carboxylic acid or amide, followed by cyclization, can be challenging.
-
Incomplete Hydrolysis: Harsh acidic or basic conditions are often required to hydrolyze the nitrile.[6][7][8] If the reaction is not allowed to proceed to completion, a mixture of starting material and product will be obtained.
-
Mitigation: Increase the reaction time or temperature. For base-catalyzed hydrolysis, ensure a sufficient excess of base is used. For acid-catalyzed hydrolysis, use a strong acid like concentrated HCl or H₂SO₄.[8]
-
-
Formation of Carboxylic Acid instead of Amide: Under hydrolytic conditions, the intermediate amide can be further hydrolyzed to the corresponding carboxylic acid, which will not cyclize to the lactam under the same conditions.[7][9]
-
Mitigation: Use milder hydrolysis conditions that favor the formation of the amide. For example, using hydrogen peroxide in the presence of a base can selectively convert the nitrile to an amide.[9]
-
Experimental Protocol: Michael Addition and Cyclization
-
Michael Addition: To a solution of ethyl (E)-3-(4-chlorophenyl)acrylate (1 equivalent) in ethanol, add potassium cyanide (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Hydrolysis and Cyclization: The crude product from the Michael addition is then subjected to acidic or basic hydrolysis. For acidic conditions, reflux the crude product in a mixture of concentrated HCl and acetic acid. For basic conditions, reflux with aqueous NaOH.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
Reaction Pathway for Michael Addition Route
Caption: Key steps in the synthesis of this compound via Michael addition.
Route 3: Synthesis from 4-Chlorocinnamic Acid
This approach involves the reaction of 4-chlorocinnamic acid with a nitrogen source, typically through a series of steps including amidation and subsequent intramolecular cyclization.
Q5: The initial amidation of 4-chlorocinnamic acid is not proceeding efficiently. What can I do?
A5: Direct amidation of a carboxylic acid can be challenging.
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the carboxylic acid | Activate the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride or an activated ester (e.g., using DCC or EDC as coupling agents). |
| Poor nucleophilicity of the amine | Ensure the amine is not protonated by any acidic species in the reaction mixture. The use of a non-nucleophilic base can help to deprotonate the amine without interfering with the reaction. |
Q6: I am observing polymerization and other side products during the cyclization step. How can these be avoided?
A6: Intramolecular cyclization can be in competition with intermolecular reactions.
-
Polymerization: Similar to other routes, high concentrations can favor intermolecular reactions.
-
Mitigation: Employing high-dilution principles can favor the desired intramolecular cyclization.
-
-
Elimination Reactions: Depending on the reaction conditions, elimination reactions can occur, leading to undesired unsaturated byproducts.
-
Mitigation: Careful control of temperature and the choice of base are crucial. Non-hindered, non-nucleophilic bases are often preferred.
-
Experimental Protocol: From 4-Chlorocinnamic Acid
-
Amide Formation: Convert 4-chlorocinnamic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with an appropriate amino ester (e.g., ethyl 3-aminopropanoate) in the presence of a base like triethylamine.
-
Cyclization: The resulting amide can be cyclized via an intramolecular Michael addition. This is typically achieved by treating the amide with a strong base such as sodium ethoxide in ethanol.
-
Work-up and Purification: The reaction is quenched with an acid, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.
Decision Tree for Synthesis Route Selection
Caption: Decision-making flowchart for selecting a synthetic route.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more specific issues, it is always recommended to consult the primary literature for detailed experimental conditions and characterization data.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Hofmann Rearrangement of 3-(4-chlorophenyl)glutarimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected product of the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide?
The primary and expected product is 4-amino-3-(4-chlorophenyl)butanoic acid, a compound also known as Baclofen.[1][2] This reaction involves the rearrangement of the glutarimide ring with the loss of one carbonyl group as carbon dioxide, leading to the formation of a primary amine.
Q2: I obtained a mixture of products instead of the pure desired amine. What are the likely byproducts?
Several byproducts can form during the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide. The formation of these byproducts is often related to the reaction conditions and the reactivity of the intermediate species. The most common byproducts are:
-
3-(4-chlorophenyl)glutaric acid monoamide and 3-(4-chlorophenyl)glutaric acid: The glutarimide starting material is susceptible to hydrolysis under the strong basic conditions of the Hofmann rearrangement.[3] This can lead to the opening of the imide ring to form the corresponding monoamide or the dicarboxylic acid.
-
Urea derivative: The isocyanate intermediate is highly reactive and can be attacked by the newly formed primary amine product.[4][5][6] This results in the formation of a disubstituted urea byproduct.
-
Carbamate derivative: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate intermediate to form a stable carbamate.[7][8]
Q3: My reaction yield is very low. What are the potential causes and how can I optimize it?
Low yields can be attributed to several factors:
-
Incomplete reaction: The rearrangement may not have gone to completion. Ensure that the reaction time and temperature are adequate. The reaction of the imide with an alkaline solution of a halogen is a key step.[1]
-
Excessive byproduct formation: The formation of the byproducts mentioned in Q2 can significantly reduce the yield of the desired amine.
-
Degradation of the starting material or product: The harsh basic conditions can lead to the degradation of either the starting imide or the final amino acid product.
-
Issues with reagents: Ensure the bromine or other halogenating agent and the base (e.g., sodium hydroxide) are of good quality and used in the correct stoichiometry.
Optimization Strategies:
-
Temperature control: Carefully control the reaction temperature. The initial addition of bromine is often done at a lower temperature (10-15°C) before warming.[2]
-
Stoichiometry of reagents: Precisely measure the amounts of the imide, base, and halogenating agent.
-
Reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Purity of reagents and solvents: Use dry and pure solvents to avoid unwanted side reactions, such as carbamate formation.
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
Purification of the final amino acid product can be challenging due to its polarity and the presence of structurally similar byproducts.
-
Recrystallization: Recrystallization from water is a common method for purifying the final product, 4-amino-3-(4-chlorophenyl)butanoic acid.[2]
-
Ion-exchange chromatography: This technique can be very effective in separating the desired amino acid from neutral byproducts like the urea or carbamate derivatives.
-
Acid-base extraction: The amphoteric nature of the amino acid product can be exploited. It can be dissolved in an acidic solution to separate it from neutral organic impurities and then precipitated by adjusting the pH.
Data Presentation: Potential Byproducts
| Byproduct Name | Chemical Structure | Origin |
| 3-(4-chlorophenyl)glutaric acid monoamide | HOOC-CH(C₆H₄Cl)-CH₂-CH₂-CONH₂ | Hydrolysis of the starting 3-(4-chlorophenyl)glutarimide under basic reaction conditions.[3] |
| 3-(4-chlorophenyl)glutaric acid | HOOC-CH(C₆H₄Cl)-CH₂-CH₂-COOH | Further hydrolysis of the monoamide or direct hydrolysis of the glutarimide. |
| N,N'-bis[1-(4-chlorophenyl)-3-carboxypropyl]urea | [HOOC-CH₂-CH(C₆H₄Cl)-CH₂-NH]₂C=O | Reaction of the isocyanate intermediate with the primary amine product, 4-amino-3-(4-chlorophenyl)butanoic acid.[4][6] |
| Alkyl N-[1-(4-chlorophenyl)-3-carboxypropyl]carbamate | RO-CO-NH-CH₂-CH(C₆H₄Cl)-CH₂-COOH (R = alkyl group from alcohol solvent) | Reaction of the isocyanate intermediate with an alcohol solvent or impurity.[7][8] |
Experimental Protocols
Synthesis of 4-amino-3-(4-chlorophenyl)butanoic acid via Hofmann Rearrangement
This protocol is adapted from a known synthesis of Baclofen.[2]
Materials:
-
3-(4-chlorophenyl)glutarimide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium sulfite (optional, for quenching excess bromine)
Procedure:
-
Cool 5 g of 3-(4-chlorophenyl)glutarimide to 10-15 °C in a reaction vessel.
-
At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.
-
Over the course of 20 minutes, slowly add 4 g of bromine while maintaining the temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 8 hours).
-
(Optional) Quench any excess bromine by adding a solution of sodium sulfite.
-
Carefully adjust the pH of the mixture to approximately 7.5 with a dilute solution of hydrochloric acid.
-
Cool the mixture on an ice bath to precipitate the product.
-
Filter the crude product and wash it with a small amount of ice-cold water.
-
Purify the product by recrystallization from water. The expected melting point of the pure product is 206-208 °C.[2]
Visualizations
Caption: Reaction pathway of the Hofmann rearrangement of 3-(4-chlorophenyl)glutarimide.
Caption: Troubleshooting workflow for the Hofmann rearrangement experiment.
References
- 1. Baclofen synthesis - chemicalbook [chemicalbook.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Hofmann Rearrangement Conditions for Aryl Glutarimides
Welcome to the technical support center for the Hofmann rearrangement of aryl glutarimides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Hofmann rearrangement of an N-aryl glutarimide?
The Hofmann rearrangement of a primary amide typically results in a primary amine with one less carbon atom.[1][2] In the case of an N-aryl glutarimide, the reaction is expected to proceed with the ring opening of the glutarimide moiety to yield a diamine derivative.
Q2: What are the classical reagents for the Hofmann rearrangement?
The classical conditions involve the use of bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH), in an aqueous solution.[1][2][3] These reagents generate sodium hypobromite in situ, which is the active oxidizing agent.[1]
Q3: Are there milder alternatives to the classical Hofmann rearrangement conditions?
Yes, several milder reagents can be employed, which may be beneficial for sensitive substrates. These include:
-
N-Bromosuccinimide (NBS) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Sodium hypochlorite (NaOCl) .[1]
-
Hypervalent iodine reagents , such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) or iodosobenzene diacetate (PIDA).[4]
-
Lead tetraacetate .[1]
Q4: Can the isocyanate intermediate be trapped with other nucleophiles?
Yes, the intermediate isocyanate can be trapped with alcohols to form carbamates or with amines to form ureas.[1][5] For example, conducting the reaction in methanol can yield a methyl carbamate, which can be a more stable product and can be hydrolyzed to the amine in a separate step.[6]
Q5: How does the electronic nature of the aryl substituent affect the reaction?
While specific quantitative data for N-aryl glutarimides is limited, in general, the electronic properties of the migrating group can influence the rearrangement step. Electron-donating groups on the aryl ring may facilitate the migration of the aryl group, potentially leading to different outcomes or side reactions. Conversely, electron-withdrawing groups might favor the desired rearrangement pathway. Careful optimization of reaction conditions is crucial when dealing with different aryl substituents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently basic conditions. 2. Reagent decomposition (especially hypobromite). 3. Low reaction temperature. 4. Steric hindrance from bulky aryl substituents. | 1. Increase the concentration or stoichiometry of the base. 2. Prepare the hypobromite solution fresh and keep it cold. Consider using a milder, more stable reagent like NBS/DBU. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Increase reaction time and/or temperature. Consider using a less sterically demanding reagent system. |
| Formation of N-bromoimide Intermediate Only | Incomplete reaction; the rearrangement step is not occurring. | This is often a temperature-related issue. After the initial formation of the N-bromoimide at low temperature, the reaction mixture needs to be warmed to induce the rearrangement. |
| Formation of Urea Byproducts | The amine product is reacting with the isocyanate intermediate. | 1. Use a less nucleophilic solvent. 2. If isolating the amine, ensure the reaction goes to completion and the isocyanate is fully hydrolyzed before workup. 3. Consider trapping the isocyanate with an alcohol to form a carbamate, which can be isolated and then hydrolyzed to the amine. |
| Aryl Halogenation | If using Br₂/NaOH, the aromatic ring may undergo electrophilic bromination, especially if it is activated. | 1. Use a milder brominating agent like NBS. 2. Carefully control the stoichiometry of the bromine. 3. Protect the aromatic ring if it is highly activated and deprotection is feasible later. |
| Incomplete Ring Opening | The glutarimide ring is stable and may resist opening under certain conditions. | 1. Ensure sufficient base is present to hydrolyze the intermediate isocyanate and promote ring opening. 2. Increase the reaction temperature and/or time. 3. Consider a two-step approach where the isocyanate is first trapped and then the ring is opened under different conditions. |
Experimental Protocols
Protocol 1: Classical Hofmann Rearrangement using Bromine and Sodium Hydroxide
This protocol is adapted from general procedures for Hofmann rearrangements.
Materials:
-
N-Aryl glutarimide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for workup
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equivalents) in water.
-
In a separate flask, dissolve the N-aryl glutarimide (1 equivalent) in a suitable solvent (e.g., dioxane or THF) and cool to 0-5 °C.
-
Slowly add the cold sodium hypobromite solution to the solution of the N-aryl glutarimide, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes.
-
Gradually warm the reaction to room temperature and then heat to 40-60 °C to promote the rearrangement. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench any remaining bromine with a solution of sodium thiosulfate.
-
Acidify the reaction mixture with concentrated HCl to a pH of 1-2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Modified Hofmann Rearrangement using N-Bromosuccinimide (NBS) and DBU
This protocol uses milder conditions that may be suitable for more sensitive substrates.
Materials:
-
N-Aryl glutarimide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (if trapping as a carbamate) or water
-
Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate for workup
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-aryl glutarimide (1 equivalent) in methanol (if forming the carbamate) or a mixture of an organic solvent and water.
-
Add NBS (1.1 equivalents) and DBU (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting carbamate or amine by column chromatography.
Data Presentation
The following table provides a hypothetical summary of how quantitative data for the optimization of the Hofmann rearrangement of a model compound, N-phenylglutarimide, could be presented.
| Entry | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂/NaOH | Water/Dioxane | 0 to 60 | 4 | 65 |
| 2 | NBS/DBU | Methanol | Reflux | 2 | 85 (as carbamate) |
| 3 | PIFA | Acetonitrile/Water | Room Temp | 6 | 78 |
| 4 | NaOCl | Water/THF | 0 to 50 | 5 | 72 |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Hofmann rearrangement of N-aryl glutarimides.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Hofmann rearrangement.
Reaction Parameter Relationships
Caption: Key experimental parameters and their influence on reaction outcomes.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [beilstein-journals.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in pyrrolidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in pyrrolidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyrrolidinones?
A1: The most common industrial method for producing 2-pyrrolidone is the reaction of gamma-butyrolactone (GBL) with ammonia in the liquid phase at high temperatures and pressures.[1] Other laboratory and industrial methods include the hydrogenation and amination of maleic anhydride or succinic acid, and the reductive amination of succinimides.[1]
Q2: What is a typical industrial yield for 2-pyrrolidone synthesis from gamma-butyrolactone and ammonia?
A2: In the industrial liquid-phase process involving the reaction of gamma-butyrolactone with ammonia, the conversion of gamma-butyrolactone is typically close to 100%, with a selectivity to 2-pyrrolidone higher than 94%.[1]
Q3: What are the main factors that can lead to low yields in pyrrolidinone synthesis?
A3: Low yields can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.[2]
-
Impure Starting Materials: The purity of reactants, such as gamma-butyrolactone and the amine, is crucial. Impurities can interfere with the reaction or deactivate catalysts.
-
Side Reactions: Common side reactions include the hydrolysis of the lactam ring to form the corresponding amino acid or polymerization of the pyrrolidinone.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps like distillation or crystallization if not optimized.[3][4]
-
Catalyst Deactivation: In catalytic processes, the catalyst can be deactivated by impurities or reaction byproducts.[2]
Q4: Can the presence of water affect the synthesis of 2-pyrrolidone?
A4: Yes, the presence of water can influence the reaction. In the liquid-phase ammonolysis of gamma-butyrolactone, the presence of water can actually improve the selectivity towards 2-pyrrolidone.[1] However, in other synthesis routes or during the purification of the catalyst for N-vinyl pyrrolidone synthesis, water can be detrimental.[5] Excessive water can also lead to the hydrolysis of the final pyrrolidinone product back to the amino acid, especially under acidic or basic conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield in Pyrrolidinone Synthesis from Gamma-Butyrolactone and an Amine
Question: My reaction of gamma-butyrolactone with a primary amine is giving a low yield of the corresponding N-substituted pyrrolidinone. What are the possible causes and how can I improve the yield?
Answer:
Low yield in this reaction is a common issue that can be addressed by systematically evaluating several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyrrolidinone yield.
Possible Causes and Solutions:
-
Purity of Starting Materials:
-
Problem: Impurities in gamma-butyrolactone or the amine can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Consider purifying them by distillation if necessary. Use anhydrous solvents if the reaction is sensitive to moisture.
-
-
Reaction Conditions:
-
Problem: The reaction temperature, pressure, or time may not be optimal.
-
Solution: Systematically optimize the reaction conditions. For the reaction with ammonia, industrial processes use high temperatures (250-290°C) and pressures (8.0-16.0 MPa).[1] For lab-scale synthesis with other primary amines, the conditions may vary. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
-
Molar Ratio of Reactants:
-
Problem: An incorrect molar ratio of amine to gamma-butyrolactone can lead to incomplete conversion.
-
Solution: For the reaction with ammonia, an excess of ammonia is typically used (molar ratio of GBL:NH3 is 1:2.2-3).[1] Experiment with varying the molar ratio of your specific amine to gamma-butyrolactone to find the optimal balance for maximizing yield.
-
-
Side Reactions:
-
Problem: The primary side reaction is the hydrolysis of the pyrrolidinone product back to the corresponding γ-amino acid, especially if water is present and the conditions are acidic or basic.[1] Polymerization of the pyrrolidinone can also occur.[1]
-
Solution: Control the amount of water in the reaction. While some water can improve selectivity in the reaction with ammonia, excess water can be detrimental.[1] Ensure the pH of the reaction mixture is controlled to minimize hydrolysis.
-
-
Purification Losses:
-
Problem: Significant amounts of product can be lost during purification steps like distillation or crystallization.[3]
-
Solution: Optimize your purification protocol. For fractional distillation, ensure the column is efficient and the distillation is performed under appropriate pressure to separate the product from unreacted starting materials and byproducts.[6][7] For crystallization, carefully select the solvent and control the cooling rate to maximize crystal formation and purity.[4]
-
Data Presentation: Impact of Reaction Parameters on 2-Pyrrolidinone Yield
| Parameter | Condition | Conversion of GBL (%) | Selectivity to 2-Pyrrolidinone (%) | Reference |
| Temperature | 250 - 290 °C | ~100 | >94 | [1] |
| Pressure | 8.0 - 16.0 MPa | ~100 | >94 | [1] |
| Molar Ratio (GBL:NH₃:H₂O) | 1 : (2.2-3) : (1.6-2.3) | ~100 | >94 | [1] |
| Reaction Time | 20 - 120 min (continuous reactor) | ~100 | >94 | [1] |
Issue 2: Low Yield in Pyrrolidinone Synthesis via Reductive Amination of Succinimide
Question: I am attempting to synthesize a pyrrolidinone by the reductive amination of a succinimide derivative, but my yields are consistently low. What could be going wrong?
Answer:
Reductive amination of succinimides to form pyrrolidinones can be a powerful method, but it is sensitive to several factors.
Logical Relationship Diagram:
Caption: Key factors influencing reductive amination yield.
Possible Causes and Solutions:
-
Choice and Activity of Reducing Agent:
-
Problem: The reducing agent may not be potent enough to reduce the cyclic imide, or it may be too reactive, leading to over-reduction or other side reactions. Common reducing agents for this transformation include sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation.
-
Solution: Screen different reducing agents. For catalytic hydrogenation, the choice of catalyst (e.g., Ru, Rh) and reaction conditions (pressure, temperature, solvent) is critical. For instance, Ru-catalyzed hydrogenation of a pyrrolidine derivative has been reported with varying yields.[8]
-
-
Reaction Conditions:
-
Problem: The reaction temperature and solvent can significantly impact the efficiency of the reduction.
-
Solution: Optimize the reaction temperature. Some reductions may require elevated temperatures to proceed at a reasonable rate. The choice of solvent can also influence the solubility of the reactants and the activity of the reducing agent.
-
-
Purity of Succinimide:
-
Problem: Impurities in the starting succinimide can poison the catalyst in catalytic hydrogenations or react with the reducing agent.
-
Solution: Ensure the succinimide is of high purity. Recrystallization or chromatography may be necessary.
-
-
Formation of Byproducts:
-
Problem: Over-reduction to the corresponding pyrrolidine can occur. Ring-opening of the succinimide under harsh conditions is also a possibility.
-
Solution: Carefully control the stoichiometry of the reducing agent and the reaction time to minimize over-reduction. Milder reaction conditions can help prevent ring-opening. Analyzing the crude reaction mixture by techniques like NMR or LC-MS can help identify byproducts and guide optimization.[9]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone and Aqueous Ammonia (Industrial Laboratory Scale Adaptation)
Materials:
-
γ-Butyrolactone (GBL)
-
Aqueous ammonia (28-30%)
-
High-pressure autoclave reactor with stirring and temperature control
Procedure:
-
Charge the autoclave with γ-butyrolactone and aqueous ammonia. A typical molar ratio is 1 mole of GBL to 2.5 moles of NH₃ and 2 moles of H₂O.[1]
-
Seal the reactor and begin stirring.
-
Heat the reactor to 250-290°C. The pressure will rise to 8.0-16.0 MPa.[1]
-
Maintain these conditions for 1-2 hours.
-
After the reaction time, cool the reactor to room temperature.
-
Carefully vent the excess ammonia in a fume hood.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform a fractional distillation to separate the 2-pyrrolidone from water and any unreacted starting materials. The boiling point of 2-pyrrolidone is approximately 245°C at atmospheric pressure.
Expected Yield: >90%
Protocol 2: General Procedure for Purification of 2-Pyrrolidone by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Place the crude 2-pyrrolidone in the round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.[6]
-
Begin heating the flask gently.
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of 2-pyrrolidone (approx. 245°C at atmospheric pressure, lower under vacuum), collect the main fraction in a clean receiving flask.[7]
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled over.
-
Stop the distillation before the flask becomes completely dry to avoid the concentration of high-boiling impurities.
-
The collected main fraction is the purified 2-pyrrolidone. Purity can be assessed by GC or NMR.
References
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Purification [chem.rochester.edu]
- 7. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(4-Chlorophenyl)-2-pyrrolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here, you will find detailed information on the removal of common impurities, experimental protocols, and data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Impurities in this compound often depend on the synthetic route used for its preparation. Common sources of impurities include unreacted starting materials, byproducts of the reaction, and degradation products. For instance, if synthesized via the reduction of a γ-nitro ester, potential impurities could include the corresponding unreacted nitro compound, hydroxylamines, or other intermediates from the reduction process.[1][2][3] It is also known as an impurity in the synthesis of Baclofen.[4][5]
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a crystalline solid, while column chromatography is more suitable for separating mixtures with multiple components or closely related impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to identify impurities if they are present in sufficient quantity. The melting point of the compound is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.
-
Use a different solvent system: The solubility of your compound in the chosen solvent may be too high. Try a solvent in which the compound is less soluble, or use a mixed solvent system (e.g., ethanol/water or hexane/acetone).[6]
-
Q2: I have a low yield of crystals after recrystallization. How can I improve it?
A2: A low yield can result from several factors, including using too much solvent or incomplete crystallization.
-
Troubleshooting Steps:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Ensure complete crystallization: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Recover a second crop of crystals: The mother liquor (the solution remaining after filtration) may still contain a significant amount of your product. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Column Chromatography Issues
Q1: My compound is not moving from the origin on the silica gel column. What is the problem?
A1: This indicates that the solvent system (eluent) is not polar enough to move your compound up the column. This compound is a moderately polar compound.
-
Troubleshooting Steps:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Check for interactions with silica: Highly polar compounds can sometimes interact strongly with the acidic silica gel. You might consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine to the eluent if your compound is basic.
-
Q2: The separation between my desired product and an impurity is poor. How can I improve the resolution?
A2: Poor separation means the chosen eluent is not optimal for resolving the components of your mixture.
-
Troubleshooting Steps:
-
Optimize the solvent system: Test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) before running the column. The ideal eluent will give a good separation of spots on the TLC plate.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Apply the sample in a narrow band: A broad initial band will lead to broad, overlapping bands as the column runs. Dissolve your sample in a minimal amount of solvent and apply it carefully to the top of the column.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO | [7][8] |
| Molecular Weight | 195.65 g/mol | [7] |
| Appearance | White powder | [7] |
| Melting Point | 115-117 °C | [7] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. | [5][7] |
| Storage | Sealed in a dry place at room temperature. | [7][8] |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
This protocol is suitable for purifying this compound that is already relatively pure.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.
-
Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or by air drying.
Protocol 2: Purification by Column Chromatography
This protocol is designed for the separation of this compound from less polar or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Combining and Evaporating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 22518-27-0 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: HPLC Method Development for 4-(4-Chlorophenyl)-2-pyrrolidinone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC method development of 4-(4-Chlorophenyl)-2-pyrrolidinone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's properties is the first step in developing a robust HPLC method. Key properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO | [1][2] |
| Molecular Weight | ~195.65 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 118 °C | [3] |
| Boiling Point | 390°C at 760 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. | [1] |
| ACD/LogP | 0.80 | [4] |
| Storage | Sealed in a dry place at room temperature. | [1][4] |
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: For a new method, it is recommended to start with a generic gradient method on a C18 column and then optimize from there. Based on methods for structurally similar compounds, a good starting point is outlined below.[5][6][7]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Suggested Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Q3: How do I prepare the sample for analysis?
A3: Given its slight solubility in methanol and ethanol, it is advisable to dissolve the sample in a solvent compatible with the mobile phase. A 50:50 mixture of acetonitrile and water is a common and effective diluent for reversed-phase HPLC. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.
Q4: The peak shape for this compound is poor. What can I do?
A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include column degradation, inappropriate mobile phase pH, or sample overload.
Q5: Is chiral separation possible for this compound?
A5: Yes, this compound is a chiral molecule. Chiral separation is often necessary for pharmaceutical compounds to ensure the desired enantiomer's purity. Polysaccharide-based chiral stationary phases (CSPs) are a common choice for this type of separation.[8][9][10][11] A typical approach would involve a column like Chiralpak® AD or a similar amylose or cellulose-based column with a mobile phase consisting of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like heptane.[12]
Troubleshooting Guides
This section provides a systematic approach to common issues encountered during the HPLC analysis of this compound.
Issue 1: No Peak or Very Small Peak
-
Check Connections: Ensure all tubing and fittings are secure and there are no leaks.
-
Verify Sample Preparation: Confirm the sample was prepared at the correct concentration and that it fully dissolved in the diluent.
-
Injector Functionality: Perform an injector test to ensure it is functioning correctly and delivering the sample to the column.
-
Detector Settings: Check that the detector is on, the lamp is working, and the correct wavelength is set.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)
-
Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if it's old.
-
Mobile Phase pH: The pyrrolidinone moiety has a lactam group which can interact with residual silanols on the silica support. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape by suppressing this interaction.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Minimize tubing lengths where possible.
Issue 3: Unstable or Drifting Baseline
-
Mobile Phase Degassing: Ensure the mobile phases are properly degassed to prevent air bubbles from entering the system.
-
Pump Performance: Check for pressure fluctuations, which may indicate a problem with the pump seals or check valves.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before starting the run.
-
Detector Lamp: An aging detector lamp can cause a noisy or drifting baseline.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Use the conditions outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample and acquire the chromatogram.
-
Integrate the peak of interest and perform quantitative analysis as required.
-
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Peak Tailing in "4-(4-Chlorophenyl)-2-pyrrolidinone" HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of "4-(4-Chlorophenyl)-2-pyrrolidinone".
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process systematically.
Q1: My chromatogram for "this compound" shows significant peak tailing. What is the most common cause?
A1: The most frequent cause of peak tailing for polar compounds like "this compound" in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2][3] Specifically, the analyte can interact with acidic residual silanol groups on the surface of the silica-based packing material.[1][4][5][6] This creates a second, undesirable retention mechanism in addition to the primary hydrophobic interaction, resulting in an asymmetrical peak shape.[1]
Q2: How can I diagnose the specific cause of the peak tailing?
A2: A systematic approach is crucial. Start by evaluating the column's health and then move to method parameters. A logical troubleshooting workflow can help isolate the issue efficiently.
Q3: How does mobile phase pH affect peak tailing for this compound?
A3: Mobile phase pH is a critical factor.[4][7] Residual silanol groups on silica columns are acidic and become ionized (negatively charged) at a pH above approximately 2.5-3.[4][8] Although "this compound" is a weak base, it can still interact with these ionized silanols. By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (neutral), which minimizes these secondary polar interactions and significantly improves peak shape.[1][3][9]
Q4: My peak is still tailing after lowering the pH. What other mobile phase modifications can I try?
A4: If pH adjustment is insufficient, consider adding a competitive modifier or increasing buffer strength.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and mask some silanol activity.[6][9]
-
Add a Competitive Base: For basic analytes, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can be effective.[5] TEA is a silanol-blocking agent that preferentially interacts with the active sites, preventing the analyte from doing so. However, be aware that TEA can suppress ionization in mass spectrometry detectors.
Q5: Could my column be the problem? What type of column is recommended?
A5: Yes, the column is a primary factor.[9] If you are using an older, Type-A silica column, it will have a higher concentration of active silanol groups.[6]
-
Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type-B) that are "end-capped" are highly recommended.[1][4] End-capping is a process that chemically bonds a small, non-polar group (like a trimethylsilyl group) to the residual silanols, making them much less active.[1]
-
Consider Polar-Embedded or Hybrid Columns: For particularly challenging separations, columns with polar-embedded groups or hybrid silica-polymer particles offer alternative selectivities and can provide excellent peak shapes for polar compounds.[4][6]
Q6: Can my sample preparation or injection technique cause peak tailing?
A6: Absolutely. Two common issues are sample overload and solvent mismatch.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][5] If you suspect this, try diluting your sample or reducing the injection volume.[9][10]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing.[2][8] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Q7: I've optimized the method and sample, but still see some tailing. Should I check the HPLC instrument?
A7: Yes, instrumental factors, often called "extra-column effects," can contribute to peak broadening and tailing.[4][5] This is caused by any space in the flow path outside of the column where the sample band can spread.
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) tubing to connect the injector, column, and detector.[4][5]
-
Check Fittings: Ensure all fittings are properly made and tightened to avoid small voids or leaks that can disrupt the flow path.[8]
Quantitative Data Summary
The following tables provide recommended starting parameters and a summary of troubleshooting actions.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 5 µm, end-capped (e.g., Agilent ZORBAX StableBond, Waters SunFire) | High-purity, end-capped silica minimizes silanol interactions.[1][4] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Lowers pH to ~2.7, protonating silanols to reduce secondary interactions.[1][11] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. |
| Gradient | Isocratic or shallow gradient (e.g., 40-60% B) | Start with isocratic and introduce a gradient if needed for co-eluting impurities. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV, ~225-235 nm | Based on typical absorbance for similar structures.[12][13] |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent overload.[9] |
| Sample Diluent | Mobile Phase (e.g., 50:50 Water:ACN) | Ensures compatibility and prevents peak distortion. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) |
|---|---|---|
| Tailing on all peaks | Column void, extra-column volume | Replace column, check/replace tubing and fittings.[8] |
| Tailing only on analyte peak | Secondary silanol interactions | Lower mobile phase pH to <3, use an end-capped column.[1][8] |
| Tailing worsens over time | Column contamination/degradation | Flush column with strong solvent, replace if necessary.[2][9] |
| Tailing with high concentration | Column overload | Dilute sample, reduce injection volume.[2][5] |
Experimental Protocols
Protocol 1: Standard HPLC Method for "this compound"
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Prepare a stock solution of "this compound" at 1 mg/mL in methanol.
-
Prepare the working sample by diluting the stock solution to a final concentration of ~20 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC System Setup:
-
Install a C18 end-capped analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 35 °C.
-
Set the UV detector wavelength to 230 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with 50% Mobile Phase B at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow the elution of the main peak and any impurities.
-
Calculate the tailing factor from the resulting chromatogram. An acceptable value is typically ≤ 1.5.
-
Protocol 2: Column Flushing and Regeneration (Reversed-Phase C18)
-
Disconnect the column from the detector.
-
Flush the column with at least 25 mL of each of the following solvents in order, at a flow rate of 1.0 mL/min:
-
Mobile phase without buffer salts (e.g., Water/Acetonitrile mixture).
-
100% HPLC-grade Water.
-
Isopropanol.
-
Hexane (if very non-polar contaminants are suspected, otherwise skip).
-
Isopropanol.
-
100% HPLC-grade Acetonitrile.
-
-
Store the column in 100% Acetonitrile or as recommended by the manufacturer.
-
Before next use, re-equilibrate thoroughly with the intended mobile phase.
Frequently Asked Questions (FAQs)
Q: What is peak tailing and how is it measured? A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[7] It is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), calculated as: Tf = W₀.₀₅ / 2f , where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height.[4]
Q: What is considered an acceptable tailing factor? A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. In practice, a tailing factor of ≤ 1.5 is acceptable for many assays, although values closer to 1.0 are always desirable.[1] Values above 2.0 are generally considered unacceptable for quantitative analysis.[9]
Q: What is column end-capping? A: End-capping is a chemical process applied during column manufacturing where unreacted silanol groups on the silica surface are bonded with a small silylating agent (e.g., dichlorodimethylsilane).[1] This process effectively blocks these active sites, significantly reducing the secondary interactions that cause peak tailing for polar and basic compounds.[1][4]
Q: When should I replace my HPLC column? A: You should consider replacing your column when you observe persistent performance issues that cannot be resolved by flushing or other troubleshooting steps.[9] These issues include chronically high backpressure, significant peak tailing or fronting that cannot be corrected by method adjustments, and loss of resolution between critical peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. support.waters.com [support.waters.com]
- 9. uhplcs.com [uhplcs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Chromatographic Resolution of Baclofen and 4-(4-Chlorophenyl)-2-pyrrolidinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of Baclofen and its primary impurity, 4-(4-Chlorophenyl)-2-pyrrolidinone (4-CPP).
Troubleshooting Guide
This guide addresses common issues observed during the HPLC/UPLC analysis of Baclofen and 4-CPP.
Issue: Poor Resolution Between Baclofen and this compound Peaks
Poor resolution can manifest as overlapping peaks or failure to meet system suitability requirements for resolution (typically R > 2.0).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Modifier Ratio: If using a reversed-phase method with acetonitrile or methanol, systematically vary the percentage of the organic modifier. A lower percentage of the organic modifier will generally increase the retention time of both compounds, potentially improving separation. | Increased retention and improved separation between the two peaks. |
| 2. Modify Mobile Phase pH: The pKa of Baclofen is approximately 3.89 (strongest acidic) and 9.79 (strongest basic).[1] Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of Baclofen and significantly impact its retention and selectivity relative to the neutral 4-CPP. For C18 columns, operating in the pH range of 2.5-4.0 is common.[1] | Altered retention time for Baclofen, leading to better resolution from 4-CPP. | |
| 3. Incorporate Ion-Pairing Reagents: For challenging separations, adding an ion-pairing reagent like sodium pentanesulfonate or 1-octane sulfonic acid sodium salt to the mobile phase can enhance the retention of the polar Baclofen on a reversed-phase column.[1][2] | Increased retention of Baclofen and improved resolution. | |
| Suboptimal Stationary Phase | 1. Column Chemistry: Ensure the use of a suitable stationary phase. C18 columns are most commonly reported for this separation.[1][3] Consider trying a different C18 column from another manufacturer as subtle differences in end-capping and silica properties can affect selectivity. | Improved peak shape and resolution due to different stationary phase interactions. |
| 2. Column Dimensions and Particle Size: For improved efficiency and resolution, consider using a column with a smaller particle size (e.g., < 3 µm) or a longer column. UPLC systems with sub-2 µm particle columns can offer significantly better resolution.[1] | Sharper peaks and increased peak separation. | |
| Incorrect Flow Rate or Temperature | 1. Optimize Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time. | Better peak separation at the cost of longer analysis time. |
| 2. Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve mass transfer, leading to sharper peaks. However, it can also alter selectivity. Experiment with temperatures in the range of 25-40°C. | Improved peak shape and potentially altered selectivity, which may be beneficial for resolution. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for separating Baclofen and this compound?
A good starting point for method development is a reversed-phase HPLC method. Several published methods have demonstrated successful separation using a C18 column with a mobile phase consisting of a phosphate buffer or trifluoroacetic acid (TFA) in water and acetonitrile or methanol as the organic modifier.[1][3] A common detection wavelength is 225 nm.[1][3]
Q2: My resolution is still poor after adjusting the mobile phase. What else can I try?
If mobile phase optimization is insufficient, consider the stationary phase. Switching to a different brand of C18 column can provide different selectivity. Alternatively, a phenyl-hexyl column might offer different pi-pi interactions that could improve the separation. Also, ensure your system is performing optimally by checking for excessive dead volume and ensuring proper connections.
Q3: Are there any UPLC methods available for a faster separation?
Yes, UPLC methods have been developed for the rapid and efficient separation of Baclofen and its impurities. One such method utilizes an Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm) with a gradient elution of a phosphate buffer and a mixture of acetonitrile and methanol, achieving separation within 8 minutes.[1]
Q4: How can I confirm the identity of the this compound peak?
The most definitive way to confirm the peak identity is to run a reference standard of this compound. If a standard is not available, mass spectrometry (LC-MS) can be used to confirm the mass-to-charge ratio of the peak, which should correspond to the molecular weight of the compound (195.65 g/mol ).[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the separation of Baclofen and this compound.
Method 1: Isocratic HPLC Method
This method is a simple and reliable approach for the separation of Baclofen and its impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, C18.[3]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile in a 65:35 v/v ratio.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Column Temperature: 27°C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
Method 2: UPLC Gradient Method
This method is suitable for faster analysis and higher resolution.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Acquity BEH C18, 100 x 2.1 mm, 1.7 µm.[1]
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer (pH adjusted to 3.2 with phosphoric acid).[1]
-
Mobile Phase B: A mixture of acetonitrile and methanol.
-
Gradient Program: A linear gradient can be optimized. A starting point could be a low percentage of Mobile Phase B, ramping up to a higher percentage to elute the compounds.
-
Flow Rate: 0.3 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Run Time: Approximately 8 minutes.[1]
Quantitative Data Summary
The following table summarizes key chromatographic parameters from a published HPLC method for the separation of Baclofen and this compound (Impurity B).
| Parameter | Method 1 (HPLC) [3] |
| Column | Inertsil ODS 3V, 150 x 4.6 mm, C18 |
| Mobile Phase | 0.1% TFA: Acetonitrile (65:35 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 27°C |
| Retention Time (Baclofen) | Not explicitly stated |
| Retention Time (4-CPP/Impurity B) | Not explicitly stated |
| Resolution (Baclofen and Impurities) | Sufficient for validation as per ICH guidelines |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution between Baclofen and this compound.
Caption: Troubleshooting workflow for improving chromatographic resolution.
Relationship between Baclofen and this compound
This diagram illustrates the chemical relationship between Baclofen and its impurity, this compound, which is a lactam formed from the intramolecular cyclization of Baclofen.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Development and Validation of an RP-HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality-by-Design (QbD) Approach: A Comprehensive Forced Degradation Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of "4-(4-Chlorophenyl)-2-pyrrolidinone" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Chlorophenyl)-2-pyrrolidinone in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent, such as DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C for long-term use.
Q2: Which solvents are recommended for preparing solutions of this compound?
A2: this compound is slightly soluble in chloroform, ethanol, and methanol. For creating high-concentration stock solutions, DMSO is a common choice due to its high solvating power and stability under proper storage. For aqueous-based experiments, it is crucial to ensure the final concentration of the organic co-solvent (like DMSO) is low (typically <0.5%) to prevent any adverse effects on the experimental system.
Q3: What are the likely degradation pathways for this compound in solution?
A3: As a lactam (a cyclic amide), this compound is primarily susceptible to hydrolysis, which involves the cleavage of the amide bond in the pyrrolidinone ring.[1][2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of a ring-opened product, 4-amino-4-(4-chlorophenyl)butanoic acid. Other potential degradation pathways include oxidation and photolysis, especially under forced conditions.[1]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound.
-
Possible Cause: The appearance of new peaks often indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Prepare a new solution of this compound and analyze it immediately. This will serve as a control to confirm the retention time of the parent compound and help distinguish it from any degradation products.
-
Review Solution Age and Storage: Check the age and storage conditions of the solution that showed unexpected peaks. Compare these with the recommended storage conditions.
-
Investigate Environmental Factors: Consider if the solution was exposed to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light.
-
Perform Forced Degradation: To identify potential degradation products, you can conduct a forced degradation study (see Experimental Protocols section). This involves intentionally exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress to generate and identify its degradation products.[3][4][5]
-
Problem 2: The concentration of my this compound solution appears to decrease over time, leading to inconsistent experimental results.
-
Possible Cause: This suggests that the compound is degrading in your experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a properly stored stock.
-
Minimize Exposure: During your experiment, protect the solution from light by using amber vials or covering the container with foil. If possible, keep the solution at a reduced temperature (e.g., on ice).
-
Conduct a Solution Stability Study: Assess the stability of this compound in your specific experimental medium (e.g., buffer, cell culture media) over the duration of your experiment. Analyze samples at different time points to quantify the rate of degradation.
-
Check for Precipitation: Visually inspect your solution for any signs of precipitation, as poor solubility can also lead to a decrease in the effective concentration of the compound.
-
Data Presentation: Forced Degradation Study Templates
The following tables are templates for summarizing quantitative data from forced degradation studies. The goal of such a study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[5][6]
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | Room Temp | |||
| Thermal | Solid State | 24, 48, 72 | 80 | |||
| Photolytic | 1.2 million lux hours | As required | Room Temp | |||
| Control | No Stress | 0 | Room Temp |
Table 2: Chromatographic Purity Data from Forced Degradation
| Stress Condition | Retention Time of Parent (min) | Peak Area of Parent | Total Peak Area of Degradants | Retention Times of Major Degradants (min) |
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Thermal | ||||
| Photolytic | ||||
| Control |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions for pH neutralization
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or another suitable solvent.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a vial and heat it in an oven at 80°C.
-
At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample after the exposure period. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm (to be optimized based on UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]
Visualizations
Caption: Workflow for investigating the stability of a chemical compound.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
Caption: Hypothetical hydrolysis pathway of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Researcher's Guide to Certified Reference Materials of 4-(4-Chlorophenyl)-2-pyrrolidinone
For researchers, scientists, and drug development professionals engaged in the analysis of Baclofen and its related compounds, the selection of an appropriate certified reference material (CRM) for 4-(4-Chlorophenyl)-2-pyrrolidinone is a critical step to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of commercially available CRMs for this specific compound, which is recognized as a principal impurity of the drug Baclofen.
Comparison of Available Certified Reference Materials
This compound is available from several suppliers, primarily categorized into pharmacopoeial standards and CRMs from commercial vendors. The United States Pharmacopeia (USP) lists it as "Baclofen Related Compound A," while the European Pharmacopoeia (EP) refers to it as "Baclofen impurity A." Commercial suppliers like Sigma-Aldrich and LGC Standards also offer this compound as a certified reference material, often as a "Pharmaceutical Secondary Standard."
The choice between these standards depends on the specific application. Pharmacopoeial standards are primary standards, providing the highest level of accuracy and are directly cited in pharmacopoeial monographs. Secondary standards are calibrated against and traceable to primary standards, offering a cost-effective alternative for routine quality control and research applications.
Data Presentation: A Comparative Overview
To facilitate an objective comparison, the following table summarizes the typical specifications for various grades of this compound certified reference materials. Please note that the values presented are representative and may vary between different lots and suppliers. Always refer to the Certificate of Analysis (CoA) provided with the specific lot of the reference material.
| Parameter | USP Reference Standard (Baclofen Related Compound A) | EP Reference Standard (Baclofen Impurity A) | Pharmaceutical Secondary Standard (e.g., Sigma-Aldrich, LGC) | Analytical Standard (Non-certified) |
| Assigned Purity | Typically ≥99.5% (mass balance or qNMR) | Typically ≥99.5% (mass balance) | ≥99.0% (typically by HPLC) | ≥98% (typically by HPLC) |
| Uncertainty | Stated on the Certificate of Analysis | Stated on the Certificate of Analysis | Stated on the Certificate of Analysis | Not typically provided |
| Key Analytical Techniques for Certification | Mass Balance, 1H-NMR, LC-MS, Karl Fischer | Mass Balance, 1H-NMR, LC-MS, Karl Fischer | HPLC-UV, LC-MS, 1H-NMR, Karl Fischer | HPLC-UV, 1H-NMR |
| Traceability | Primary Standard | Primary Standard | Traceable to USP and/or EP primary standards | Not formally traceable |
| Common Impurities Profiled | Yes (on CoA) | Yes (on CoA) | Yes (on CoA) | May not be fully characterized |
| Intended Use | Official assays and tests in the USP monograph | Official assays and tests in the EP monograph | Working standard for routine analysis, method validation | Research and development |
Experimental Protocols
Accurate comparison and utilization of these reference materials necessitate robust analytical methodologies. The following are detailed protocols for key experiments typically employed in the quality control of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the separation of its potential impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile (linear gradient)
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80% to 20% Acetonitrile (linear gradient)
-
26-30 min: 20% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the main component in the sample to that of the standard, or by area normalization if a certified standard is not used for direct comparison.
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to identify known and unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
LC Conditions: Same as the HPLC-UV method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Procedure: Analyze the sample solution and identify impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. Compare the results with known impurities of Baclofen and potential degradation products.
Long-Term Stability Study Protocol
To assess the stability of the reference material under defined storage conditions.
-
Storage Conditions:
-
Long-term: 2-8 °C.
-
Accelerated: 25 °C / 60% RH and 40 °C / 75% RH.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Method: Use a validated stability-indicating HPLC-UV method (as described above).
-
Procedure: At each time point, analyze the stored reference material for purity and degradation products. A significant change in purity or the appearance of new degradation products would indicate instability.
Visualizing the Workflow and Application
To further clarify the processes involved in utilizing and comparing these reference materials, the following diagrams have been generated.
Caption: Workflow for comparing reference materials.
While this compound is primarily known as a Baclofen impurity, its structural similarity to other pyrrolidinone-containing compounds suggests its potential, though unproven, interaction with various signaling pathways. The following diagram illustrates a
A Comparative Guide to HPLC Method Validation for Baclofen Impurity A
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Baclofen Impurity A, a known process-related impurity of the muscle relaxant Baclofen.[1][2] The data presented here is compiled from various studies and offers a comparative overview of method performance, supported by detailed experimental protocols.
Comparative Analysis of HPLC Method Validation Parameters
The following table summarizes the key validation parameters for different HPLC methods used in the analysis of Baclofen and its impurities, with a focus on Impurity A. These parameters are essential for evaluating the reliability, accuracy, and sensitivity of an analytical method, in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS 3V (150 x 4.6 mm, C18)[6] | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[7][8] | Luna C18 (150 x 4.6 mm, 5 µm)[1][9] |
| Mobile Phase | 0.1% TFA: Acetonitrile (65:35 v/v)[6] | Gradient elution with Mobile Phase A (0.0128 M 1-octane sulfonic acid sodium salt, 1 mL orthophosphoric acid, 2 mL tetrabutylammonium hydroxide in 1 L water) and Mobile Phase B (Methanol:Water 900:100 v/v)[8] | Triethylamine 10 mM (pH 7.0):Methanol:Acetonitrile (80:15:5 v/v/v)[1][9] |
| Flow Rate | 0.6 mL/min[6] | 0.7 mL/min[8] | 1 mL/min[1][9] |
| Detection Wavelength | 225 nm[6] | 225 nm[8] | 220 nm[1][9] |
| Linearity Range | 500 - 2500 ng/mL (for Baclofen)[6] | Not explicitly stated for Impurity A | 5 - 100 µg/mL (for Baclofen)[1][9] |
| Correlation Coefficient (R²) | 0.999 (for Baclofen)[6] | > 0.999[8] | 0.9999 (for Baclofen)[1][9] |
| LOD | 150 ng/mL (for Baclofen)[6] | At least 0.02% for all specified impurities[10] | 0.34 µg/mL (for Baclofen)[1] |
| LOQ | 500 ng/mL (for Baclofen)[6] | Not explicitly stated | 1.03 µg/mL (for Baclofen)[1] |
| Accuracy (% Recovery) | Not explicitly stated for Impurity A | 97.1% - 102.5%[8] | 99.27% (mean recovery for Baclofen)[1][9] |
| Precision (%RSD) | < 3% at LOQ (for Baclofen)[6] | ≤ 5.0%[8] | < 2%[1][9] |
Experimental Protocols
A detailed methodology for a representative HPLC method validation for Baclofen Impurity A is outlined below. This protocol is a composite based on common practices reported in the literature.[1][6][8]
1. Materials and Reagents:
-
Baclofen and Baclofen Impurity A reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA), 1-octane sulfonic acid sodium salt, orthophosphoric acid, tetrabutylammonium hydroxide, and triethylamine of analytical grade.
2. Chromatographic Conditions (Example based on Method 1):
-
Column: Inertsil ODS 3V (150 x 4.6 mm, C18)
-
Mobile Phase: A filtered and degassed mixture of 0.1% TFA in water and acetonitrile (65:35 v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 27°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Baclofen and Impurity A reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: Dissolve the drug substance or product in the diluent to achieve a target concentration of Baclofen.
4. Validation Parameters:
-
Specificity: Assessed by analyzing a placebo solution, a standard solution of Baclofen, a standard solution of Impurity A, and a sample solution. The method's ability to separate Impurity A from Baclofen and any potential degradation products is evaluated. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are also performed to demonstrate the stability-indicating nature of the method.[1][10][11]
-
Linearity: Determined by injecting a series of at least five concentrations of Impurity A. The peak area response is plotted against the concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: Evaluated by the recovery of known amounts of Impurity A spiked into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing at least six replicate injections of the same sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts or on different equipment. The relative standard deviation (%RSD) is calculated for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.[1][9]
Visualizing the Workflow and Logical Relationships
To better understand the process and the interplay of different validation parameters, the following diagrams are provided.
Caption: Workflow of the HPLC method validation process for Baclofen Impurity A.
Caption: Logical relationship of key HPLC method validation parameters.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scribd.com [scribd.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an RP-HPLC Method for Organic Impurity Profiling in Baclofen Utilizing Robustness Through a Quality-by-Design (QbD) Approach: A Comprehensive Forced Degradation Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gerpac.eu [gerpac.eu]
Comparative Guide to Forced Degradation Studies of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the forced degradation of 4-(4-Chlorophenyl)-2-pyrrolidinone, a key intermediate and potential impurity in the synthesis of various pharmaceuticals. The information presented herein is based on established chemical principles and data from analogous compounds, offering a predictive comparison of its stability under various stress conditions. This document is intended to aid in the development of stability-indicating analytical methods and to provide insights into potential degradation pathways.
Executive Summary
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies to understand the intrinsic stability of a drug substance and to identify potential degradation products.[1][2] This guide outlines a systematic approach to the forced degradation of this compound, detailing experimental protocols for subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress. The anticipated degradation products and the analytical methodologies for their separation and identification are also discussed.
Comparison of Stability under Different Stress Conditions
The stability of this compound is expected to vary significantly under different stress conditions. The pyrrolidinone ring, a lactam, is susceptible to hydrolysis, while the chlorophenyl moiety may be prone to degradation under oxidative and photolytic stress.
Table 1: Predicted Stability Profile of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Labile | 4-Amino-3-(4-chlorophenyl)butanoic acid |
| Basic Hydrolysis | Labile | Salt of 4-Amino-3-(4-chlorophenyl)butanoic acid |
| Oxidative | Moderately Labile | N-Oxide derivatives, hydroxylated species, potential dechlorination products |
| Photolytic | Moderately Labile | Dechlorination products, photo-rearranged isomers |
| Thermal (Dry Heat) | Stable | Minimal degradation expected under typical conditions |
Detailed Experimental Protocols
The following protocols are designed to induce degradation of approximately 5-20%, as recommended by ICH guidelines, to ensure the generation of a sufficient amount of degradation products for analytical method development.
Hydrolytic Degradation
-
Acidic Conditions:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of 0.1 M Hydrochloric Acid. Reflux the solution at 80°C for 24 hours.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M Sodium Hydroxide.
-
-
Basic Conditions:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of 0.1 M Sodium Hydroxide. Reflux the solution at 80°C for 12 hours.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M Hydrochloric Acid.
-
-
Neutral Conditions:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of purified water. Reflux the solution at 80°C for 48 hours.
-
Oxidative Degradation
-
Protocol: Dissolve 10 mg of this compound in 10 mL of a 3% solution of hydrogen peroxide in water. Store the solution at room temperature, protected from light, for 48 hours.
Photolytic Degradation
-
Protocol: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber. A solid sample should also be exposed to the same light conditions. The exposure should be sufficient to observe degradation, typically following ICH Q1B guidelines.
Thermal Degradation
-
Protocol: Place a solid sample of this compound in a controlled temperature oven at 105°C for 72 hours.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable for the structural elucidation of unknown degradation products.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
References
A Comparative Guide to Analytical Methods for 4-(4-Chlorophenyl)-2-pyrrolidinone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds and their impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of "4-(4-Chlorophenyl)-2-pyrrolidinone," a known impurity of the muscle relaxant Baclofen, often referred to as Baclofen impurity A. The following sections detail various analytical techniques, their performance characteristics, and experimental protocols to aid in selecting the most suitable method for specific research or quality control needs.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a trade-off between sensitivity, speed, and complexity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities. While specific quantitative performance data for this compound is not extensively published, data from validated methods for the parent drug, Baclofen, can provide a strong indication of the expected performance for its related impurities when analyzed under the same conditions. The following table summarizes the performance of a validated HPLC method for Baclofen, which is also capable of separating and detecting this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999 (for Baclofen) | Not explicitly found for this compound | Expected to be > 0.99 |
| Accuracy (% Recovery) | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound |
| Precision (%RSD) | < 3% (for Baclofen at LOQ) | Not explicitly found for this compound | Expected to be < 15% |
| Limit of Detection (LOD) | 150 ng/mL (for Baclofen)[1] | Detectable, but quantitative limits not specified | Expected to be in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 500 ng/mL (for Baclofen)[1] | Not explicitly found for this compound | Expected to be in the low ng/mL to pg/mL range |
Note: The quantitative data for HPLC is based on the analysis of Baclofen from a method that also separates this compound[1]. It is a reasonable assumption that a similar level of performance can be achieved for the impurity with appropriate validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for HPLC, GC-MS, and LC-MS/MS techniques that can be applied to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations of Baclofen.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, C18[1].
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Acetonitrile in a ratio of 65:35 (v/v)[1].
-
Flow Rate: 0.6 mL/min[1].
-
Column Temperature: 27°C[1].
-
Detection Wavelength: 225 nm[1].
-
Injection Volume: 10 µL[1].
-
Sample Preparation:
-
Prepare a stock solution of the sample containing this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared standard and sample solutions.
-
The retention time for Baclofen is approximately 4.5 minutes, and for this compound (Impurity-A) is approximately 6.5 minutes under these conditions[1].
-
Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While a specific validated method for the quantitative analysis of this compound was not found, a general protocol based on the analysis of similar compounds is provided below.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Prepare calibration standards by serial dilution.
-
Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, though direct analysis may be possible.
-
-
Analysis:
-
Inject the prepared solutions into the GC-MS.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
-
For quantitative analysis, generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the trace-level quantification of impurities in complex matrices. A protocol for the analysis of Baclofen and its metabolites can be adapted for this compound.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Use a gradient elution program to achieve optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound (m/z 196.05), and specific product ions would need to be determined through infusion experiments.
-
Sample Preparation:
-
For biological samples, a protein precipitation or liquid-liquid extraction step is typically required.
-
For pharmaceutical samples, a simple dilution in the mobile phase may be sufficient.
-
Prepare calibration standards in the same matrix as the samples.
-
-
Analysis:
-
Develop an MRM method by optimizing the collision energy for the transition of the precursor ion to the product ion(s).
-
Inject the prepared samples and standards.
-
Quantify the analyte using a calibration curve based on the peak area of the selected MRM transition.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general workflows for HPLC and GC-MS analysis.
References
A Comparative Guide to Baclofen Impurities: Focusing on 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "4-(4-Chlorophenyl)-2-pyrrolidinone," a primary degradation impurity of the muscle relaxant Baclofen, and other known related substances. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of drug products. Understanding the impurity profile of Baclofen is critical for robust drug development and ensuring patient safety.
Introduction to Baclofen and Its Impurities
Baclofen, a gamma-aminobutyric acid (GABA) derivative, is a widely used muscle relaxant for treating spasticity. During its synthesis, storage, and formulation, various impurities can arise. These are broadly categorized as synthesis-related impurities, degradation products, and residual solvents.[1] Among these, This compound , also known as Baclofen Impurity A or Baclofen lactam, is a major degradation product formed, for instance, during heat sterilization of Baclofen solutions.[2]
Key Baclofen Impurities: A Comparative Overview
While numerous impurities have been identified, this guide focuses on some of the most cited in pharmacopeial monographs and scientific literature.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound (Impurity A) | 22518-27-0 | C10H10ClNO | 195.65 | Degradation |
| 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (Impurity B) | 1141-23-7 | C11H12ClNO3 | 241.67 | Synthesis-related |
| 3-(4-Chlorophenyl)pentanedioic acid | 35271-74-0 | C11H11ClO4 | 242.66 | Synthesis-related |
| Baclofen EP Impurity E | 84803-46-3 | C11H10ClNO2 | 223.66 | Not Specified |
Performance Comparison: Stability and Toxicity
A critical aspect of impurity profiling is understanding the stability of the API and the potential toxicity of its impurities.
Stability Profile
Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance and identifying potential degradation pathways.[3] Studies on Baclofen have shown that it is susceptible to degradation under certain conditions, leading to the formation of Impurity A.
One study indicated that Baclofen is sensitive to acid and base hydrolysis, as well as oxidation, while being more stable under thermal stress.[4] Another investigation highlighted the slow formation of Impurity A in aqueous solutions, a process that is pH-dependent.[5] A patent for a stable intrathecal Baclofen solution notes that during dissolution and sterilization processes, Baclofen can degrade to this compound (Impurity A), which can reduce the efficacy of the solution.[2]
While specific quantitative data comparing the formation rates of various impurities under identical stress conditions is limited in publicly available literature, the recurring identification of Impurity A in degradation studies underscores its significance as a primary degradant.
Toxicological Profile
The toxicological data for individual Baclofen impurities is not extensively available in comparative studies. However, safety data sheets and toxicological databases provide some information, particularly for Impurity A.
This compound (Impurity A): Safety data for this compound indicate that it is toxic if swallowed or in contact with skin, and fatal if inhaled.[6][7][8] It is also classified as a skin and eye irritant and may cause allergic skin reactions and respiratory irritation.[6][7][8] The potential for undesirable side effects, including toxicity, from this degradation product is a concern in the formulation of Baclofen products.[2]
Other Baclofen Impurities: Detailed public toxicological data for other specific Baclofen impurities, such as Impurity B and 3-(4-Chlorophenyl)pentanedioic acid, is scarce. The general principle in pharmaceutical development is to control all impurities to the lowest possible levels, as their presence can pose potential risks to patient health.
Experimental Protocols for Impurity Analysis
The identification and quantification of Baclofen impurities are predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).
General Experimental Protocol: HPLC Method for Baclofen and its Impurities
This protocol is a synthesis of methodologies reported in the literature for the separation and quantification of Baclofen and its key impurities.[9][10][11][12]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Baclofen reference standard and impurity reference standards (Impurity A, Impurity B, etc.).
-
HPLC grade acetonitrile, methanol, and water.
-
Reagents for mobile phase preparation (e.g., triethylamine, trifluoroacetic acid, potassium phosphate).
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM triethylamine at pH 7.0 or 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a ratio of buffer to organic solvent around 80:20 or 65:35 v/v.[9][10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 27°C).[10]
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Baclofen and each impurity reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solutions to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the Baclofen drug substance or product in a suitable solvent to obtain a known concentration.
-
Spiked Sample Solution: To confirm the separation of impurities from the main peak, a sample solution can be spiked with known amounts of the impurity standards.
5. Analysis:
-
Inject the standard solutions, sample solution, and spiked sample solution into the HPLC system.
-
Record the chromatograms and determine the retention times for Baclofen and its impurities.
-
Quantify the impurities in the sample by comparing their peak areas to the peak areas of the corresponding reference standards.
6. Validation:
-
The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Mandatory Visualizations
Baclofen's Mechanism of Action: GABA-B Receptor Signaling
Baclofen exerts its therapeutic effect by acting as an agonist at the gamma-aminobutyric acid type B (GABA-B) receptors. The activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular events that result in neuronal inhibition.[4][13][14]
Caption: Baclofen-mediated GABA-B receptor signaling pathway.
Experimental Workflow for Comparative Analysis of Baclofen Impurities
The following diagram illustrates a typical workflow for the comparative analysis of Baclofen and its impurities in a drug substance or product.
Caption: Workflow for HPLC-based impurity profiling of Baclofen.
Conclusion
References
- 1. Baclofen therapeutics, toxicity, and withdrawal: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100216887A1 - Intrathecal baclofen pharmaceutical dosage forms with fewer degradation products - Google Patents [patents.google.com]
- 3. Carcinogenicity Evaluation of Baclofen in TgrasH2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. echemi.com [echemi.com]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. ijsr.net [ijsr.net]
- 11. VALIDATION OF A SIMPLE REVERSED PHASE-HPLC METHOD FOR THE DETERMINATION OF BACLOFEN IN TABLETS | Drug Analytical Research [seer.ufrgs.br]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Baclofen vs. 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the well-established GABA-B receptor agonist, Baclofen, and the structurally related compound, 4-(4-Chlorophenyl)-2-pyrrolidinone. While extensive data is available for Baclofen, a comprehensive pharmacological profile for this compound is not currently established in publicly available scientific literature. This document aims to present the existing experimental data for both compounds to aid in research and drug development endeavors.
Overview
Baclofen is a muscle relaxant and antispastic agent used in the treatment of spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries.[1][2] Its mechanism of action is centered on its activity as a selective agonist for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor.[1][3] In contrast, this compound is primarily known as a lactam derivative and an impurity of Baclofen.[4] While it has been mentioned in the context of preparing α1A adrenergic receptor antagonists, detailed pharmacological studies on this compound are lacking.[4]
Chemical Structures
The chemical structures of Baclofen and this compound are presented below.
Baclofen
-
IUPAC Name: 4-amino-3-(4-chlorophenyl)butanoic acid[2]
-
Molecular Formula: C₁₀H₁₂ClNO₂[5]
-
Molecular Weight: 213.66 g/mol [5]
This compound
-
IUPAC Name: 4-(4-chlorophenyl)pyrrolidin-2-one[6]
-
Molecular Formula: C₁₀H₁₀ClNO[6]
-
Molecular Weight: 195.65 g/mol [4]
Mechanism of Action
Baclofen is a selective agonist of the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[7] The activation of GABA-B receptors by Baclofen leads to a cascade of intracellular events that result in neuronal inhibition.[8] This occurs through two primary mechanisms: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, Baclofen enhances the opening of potassium (K+) channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium (Ca2+) channels, which in turn reduces the release of excitatory neurotransmitters.[7]
The pharmacological activity of This compound has not been extensively studied. Its structural similarity to Baclofen, particularly the presence of the 4-chlorophenyl group, might suggest a potential for neurological activity, but there is no conclusive evidence to define its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Baclofen. Data for this compound is not available in the current literature.
In Vitro Data: Receptor Binding and Potency
| Parameter | Baclofen | This compound | Reference |
| Target | GABA-B Receptor | Not Available | [3] |
| Binding Affinity (Ki) | 6 µM (racemic) | Not Available | [9] |
| Binding Affinity (Kd) | 24.6 nM (--INVALID-LINK---baclofen) | Not Available | [10] |
| Potency (EC₅₀) | 0.27 µM (depression of dopamine neuron firing) | Not Available | [11] |
| Potency (IC₅₀) | 5.2 µM (inhibition of GABA release) | Not Available | [12] |
In Vivo Data: Efficacy
| Parameter | Baclofen | This compound | Reference |
| Model | Anemic decerebrate rigidity in rats | Not Available | [13] |
| Route of Administration | Intrathecal | Not Available | [13] |
| Efficacy (ED₅₀) | 0.31 µ g/animal | Not Available | [13] |
| Model | Anemic decerebrate rigidity in rats | Not Available | [13] |
| Route of Administration | Intravenous | Not Available | [13] |
| Efficacy (ED₅₀) | 0.43 mg/kg | Not Available | [13] |
| Model | Bladder antinociception in rats | Not Available | [14] |
| Route of Administration | Intraperitoneal | Not Available | [14] |
| Efficacy | Dose-dependent inhibition (1-8 mg/kg) | Not Available | [14] |
Pharmacokinetic Data
| Parameter | Baclofen | This compound | Reference |
| Oral Bioavailability | 70-85% | Not Available | [1] |
| Half-life (t₁/₂) | 2-6 hours | Not Available | [1] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-2.79 hours | Not Available | [15] |
| Protein Binding | ~30% | Not Available | [1][15] |
| Volume of Distribution (Vd) | 0.7 L/kg | Not Available | [1] |
| Elimination | Primarily renal, largely unchanged | Not Available | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize GABA-B receptor agonists like Baclofen.
GABA-B Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of a compound to the GABA-B receptor using radioligand displacement.
Protocol Steps:
-
Membrane Preparation:
-
Rat brain tissue is homogenized in a sucrose buffer.
-
The homogenate is subjected to a low-speed centrifugation (1,000 x g) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed (140,000 x g) to pellet the membranes.
-
The membrane pellet is washed multiple times with deionized water and the final binding buffer to remove endogenous GABA.[16]
-
-
Binding Assay:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-B receptor ligand, such as [³H]-Baclofen.
-
Varying concentrations of the unlabeled test compound (e.g., Baclofen or this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The incubation is typically carried out at 4°C for a defined period (e.g., 45 minutes).[16]
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[16]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Assessment of Muscle Relaxation
This protocol describes a common method for evaluating the muscle relaxant effects of a compound in an animal model.
-
Animal Model:
-
A model of muscle spasticity, such as anemic decerebrate rigidity in rats, is often used.[13]
-
-
Compound Administration:
-
Measurement of Muscle Tone:
-
Muscle tone can be assessed using various behavioral tests, such as the wire-mesh holding test or the bar holding test.[17]
-
Alternatively, electromyography (EMG) can be used to record the electrical activity of the muscles. A decrease in EMG amplitude indicates muscle relaxation.
-
Another method involves measuring the resistance of a limb to passive movement using a torque meter.[18]
-
-
Data Analysis:
-
The dose of the compound that produces a 50% reduction in muscle tone or spasticity (ED₅₀) is calculated to determine the potency of the muscle relaxant effect.[13]
-
Conclusion
Baclofen is a well-characterized GABA-B receptor agonist with established pharmacological and pharmacokinetic profiles. Its efficacy as a muscle relaxant is supported by extensive preclinical and clinical data. In contrast, this compound remains a compound with a largely uncharacterized pharmacological profile. Although its structural relationship to Baclofen is noted, there is a clear absence of experimental data to define its biological activity. Further research is warranted to elucidate the pharmacological properties of this compound and to determine if it possesses any therapeutic potential. This guide highlights the significant knowledge gap that currently exists and underscores the need for comprehensive in vitro and in vivo studies on this compound.
References
- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. This compound | 22518-27-0 [chemicalbook.com]
- 5. Baclofen [webbook.nist.gov]
- 6. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]
- 8. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscle relaxant and neurotoxic activities of intrathecal baclofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic and intrathecal baclofen produce bladder antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Myorelaxant effect of baclofen injected to the nucleus accumbens septi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of acute intrathecal baclofen in an animal model of TBI-induced spasticity, cognitive, and balance disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-(4-Chlorophenyl)-2-pyrrolidinone Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of the isomers of 4-(4-Chlorophenyl)-2-pyrrolidinone. Due to the presence of a chiral center at the C4 position of the pyrrolidinone ring, this compound exists as a pair of enantiomers: (R)-4-(4-Chlorophenyl)-2-pyrrolidinone and (S)-4-(4-Chlorophenyl)-2-pyrrolidinone. This guide outlines the principles and appropriate methodologies for their spectroscopic differentiation, presents available data for the racemic mixture, and discusses the limitations of conventional spectroscopic techniques.
Introduction to the Isomers of this compound
This compound is a key chemical intermediate and is also known as a related compound to Baclofen, a muscle relaxant. Its chirality is a critical aspect in pharmaceutical development, as enantiomers of a drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to distinguish and quantify these enantiomers is of significant importance.
Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently achiral. Consequently, in an achiral solvent, the (R) and (S) enantiomers of this compound are indistinguishable as they exhibit identical spectra. This guide will focus on the spectroscopic techniques capable of differentiating these chiral isomers.
Spectroscopic Data of Racemic this compound
The following tables summarize the available spectroscopic data for the racemic mixture of this compound.
Table 1: General and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.64 g/mol |
| CAS Number | 22518-27-0 |
| Appearance | White to off-white powder |
| Melting Point | 115-117 °C |
| Mass Spectrum (EI) | Major fragments at m/z: 195, 138, 140[1] |
Table 2: Predicted Spectroscopic Data (for racemic mixture)
| Technique | Predicted Key Signals |
| ¹H-NMR | Signals corresponding to the aromatic protons on the chlorophenyl ring, the CH group at the chiral center, the two CH₂ groups of the pyrrolidinone ring, and the NH proton of the lactam. The aromatic protons would likely appear as two doublets. The aliphatic protons would be in the upfield region. |
| ¹³C-NMR | Signals for the carbonyl carbon of the lactam, the aromatic carbons (with distinct signals for the carbon bearing the chlorine and the other aromatic carbons), the chiral CH carbon, and the two CH₂ carbons of the pyrrolidinone ring. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching of the lactam (around 1680 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching. |
Advanced Spectroscopic Techniques for Chiral Isomer Comparison
To differentiate the (R) and (S) enantiomers of this compound, specialized spectroscopic methods are required. These techniques create a chiral environment that forces the enantiomers to interact differently, leading to distinct spectroscopic signals.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. To resolve the signals, a chiral environment must be introduced.[2]
Experimental Protocols:
-
Chiral Solvating Agents (CSAs): The sample is dissolved in a chiral solvent. The transient diastereomeric solvates that are formed have different NMR spectra for each enantiomer.
-
Chiral Lanthanide Shift Reagents (CLSRs): A chiral lanthanide complex is added to the sample solution. The complex coordinates with the enantiomers to form diastereomeric complexes, which exhibit different chemical shifts.[2]
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra and can be readily distinguished and quantified.[2]
Data Presentation:
The primary difference observed in the NMR spectra would be the chemical shifts (δ) of the protons and carbons near the chiral center. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the chiral recognition.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is an absorption spectroscopy technique that uses circularly polarized light to investigate chiral molecules.[3] Enantiomers will absorb left and right circularly polarized light differently, resulting in CD spectra that are mirror images of each other.[4]
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure or enriched sample is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A CD spectrometer is used to measure the difference in absorption of left and right circularly polarized light over a range of wavelengths.[5]
-
Data Acquisition: The CD spectrum is recorded, typically in the UV region where the chromophores of the molecule absorb.
Data Presentation:
The CD spectrum is a plot of the difference in absorbance (ΔA) or ellipticity (θ) versus wavelength. For the (R) and (S) enantiomers of this compound, the CD spectra would be expected to be equal in magnitude but opposite in sign. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other.[6]
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of the isomers of this compound.
Caption: Workflow for the spectroscopic analysis of chiral isomers.
Conclusion
The spectroscopic comparison of the (R) and (S) enantiomers of this compound necessitates the use of advanced chiral spectroscopic techniques. While standard NMR and IR spectroscopy are valuable for confirming the overall structure of the racemic mixture, they are unable to differentiate between the enantiomers. Chiral NMR spectroscopy, through the use of chiral solvating agents, lanthanide shift reagents, or derivatizing agents, and Circular Dichroism spectroscopy are the methods of choice for the unambiguous identification and quantification of these isomers. This guide provides the foundational knowledge and experimental considerations for researchers and professionals in the field of drug development to effectively analyze the chiral purity of this compound.
References
- 1. This compound | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
A Comparative Guide to "4-(4-Chlorophenyl)-2-pyrrolidinone" Analytical Standards
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and identification of pharmaceutical impurities. This guide provides a comprehensive comparison of certified reference materials (CRMs) for "4-(4--Chlorophenyl)-2-pyrrolidinone," a known impurity of the muscle relaxant Baclofen, often referred to as Baclofen Impurity A or Baclofen Related Compound A.[1][2][3]
This document outlines the typical specifications found on a Certificate of Analysis (CoA) for this compound, compares standards from various suppliers, and provides detailed experimental protocols for its analysis.
Comparison of Analytical Standards
The selection of an appropriate analytical standard depends on the specific requirements of the application, such as the need for a primary standard from a pharmacopeia or a well-characterized standard from a reputable supplier for research and development. Below is a comparison of typical specifications for "4-(4-Chlorophenyl)-2-pyrrolidinone" standards from different sources.
| Feature | USP Reference Standard | High-Purity Research Grade Standard |
| Product Name | Baclofen Related Compound A | This compound |
| CAS Number | 22518-27-0 | 22518-27-0 |
| Molecular Formula | C₁₀H₁₀ClNO | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 | 195.65 |
| Purity (HPLC) | Reportable Value (typically ≥99.5%) | ≥99.0% (e.g., 99.95% reported in literature) |
| Identity (IR, NMR, MS) | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | Reportable Value | <0.5% |
| Residual Solvents (GC-HS) | Meets USP <467> requirements | Reportable values for specific solvents |
| Traceability | Traceable to USP primary standards | Characterized by validated analytical methods |
| Certificate of Analysis | Comprehensive CoA provided | CoA with key analytical data provided |
Experimental Protocols
Accurate analysis of "this compound" is crucial for quality control in pharmaceutical manufacturing. Below are detailed protocols for common analytical techniques used for the identification and purity assessment of this standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of "this compound" and separating it from Baclofen and other related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the "this compound" standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The resulting spectrum should be consistent with the known structure of "this compound."
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of 195.65.
Analytical Workflow and Data Interpretation
The following diagrams illustrate the typical workflow for the quality control of a "this compound" analytical standard and a conceptual signaling pathway for its role as a potential impurity affecting drug safety.
References
Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)-2-pyrrolidinone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 4-(4-Chlorophenyl)-2-pyrrolidinone, a known impurity and critical quality attribute in the synthesis of certain pharmaceutical products. The following sections detail the experimental protocols and comparative performance data of two distinct High-Performance Liquid Chromatography (HPLC) methods, offering researchers a robust framework for method selection and implementation in a drug development setting.
Comparative Analysis of HPLC Methods
The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Below is a summary of two validated HPLC methods for the analysis of this compound.
Table 1: Comparison of Validated HPLC Method Parameters
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Triethylamine (pH 7.0), Methanol, Acetonitrile (80:15:5, v/v/v) | A: 0.0128 M 1-octane sulfonic acid sodium salt, 1 mL OPA, 2 mL TBAH in 1L water; B: Methanol:Water (900:100, v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 220 nm | UV at 225 nm |
| Linearity Range | 5 - 100 µg/mL | Not explicitly stated for impurity, but method validated for drug and impurities. |
| Correlation Coefficient (r²) | 0.9999 | > 0.999 |
| Accuracy (% Recovery) | 99.27% (mean) | 97.1% - 102.5% |
| Precision (% RSD) | < 2% | ≤ 5.0% |
| LOD | Not explicitly stated | Not explicitly stated |
| LOQ | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these analytical techniques.
Method 1: Isocratic Reverse-Phase HPLC
This method provides a simple and rapid isocratic separation for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (150 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Purified water
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of 10 mM Triethylamine (adjusted to pH 7.0), Methanol, and Acetonitrile in the ratio of 80:15:5 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare working standards by serial dilution to cover the linearity range of 5-100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Method 2: Gradient Reverse-Phase HPLC for Impurity Profiling
This gradient method is designed for the separation of the active pharmaceutical ingredient (API) from its related impurities, including this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
1-octane sulfonic acid sodium salt
-
Orthophosphoric acid
-
Tetrabutylammonium hydroxide (TBAH)
-
Purified water
-
Reference standard of this compound
3. Chromatographic Conditions:
-
Mobile Phase A: Dissolve 0.0128 M of 1-octane sulfonic acid sodium salt in water, add 1 mL of orthophosphoric acid and 2 mL of TBAH, and make up to 1 L.
-
Mobile Phase B: A mixture of methanol and water in a 900:100 (v/v) ratio.
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 32°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of mobile phases). Prepare working standards for linearity, accuracy, and precision assessments.
-
Sample Solution: Prepare the sample solution in the same diluent to a known concentration.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method as per regulatory guidelines.
Analytical Method Validation Workflow
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the two HPLC methods based on their key characteristics.
Comparison of HPLC Method Characteristics
Inter-laboratory Comparison for the Analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(4-Chlorophenyl)-2-pyrrolidinone, a known impurity of the muscle relaxant Baclofen. The objective of this document is to offer a comparative overview of published analytical methods, supported by experimental data, to aid laboratories in selecting and implementing a suitable analytical procedure. While a formal inter-laboratory study with shared samples has not been published, this guide compiles and compares validation data from various independent studies to serve as a valuable resource.
Executive Summary
This compound is a critical impurity to monitor in the synthesis and formulation of Baclofen. Accurate and precise analytical methods are essential for ensuring the quality and safety of the final drug product. This guide presents a comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry methods, summarizing their performance characteristics based on published literature. The compiled data facilitates an objective assessment of each method's suitability for routine quality control and research applications.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance data from different analytical methods reported for the analysis of this compound, also known as Baclofen Impurity A.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods Comparison
| Parameter | Method 1 (Reversed-Phase HPLC) | Method 2 (Reversed-Phase HPLC) |
| Column | C18 (150 x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 x 4.6 mm) |
| Mobile Phase | Triethylamine (10 mM, pH 7.0), Methanol, Acetonitrile (80:15:5 v/v/v) | 0.1% Trifluoroacetic Acid in Water: Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 220 nm | UV at 225 nm |
| Retention Time | Not specified for impurity | Not specified for impurity |
| Linearity Range | 5 - 100 µg/mL (for Baclofen) | Not specified for impurity |
| Correlation Coefficient (r²) | 0.9999 (for Baclofen) | Not specified for impurity |
| Limit of Detection (LOD) | 0.34 µg/mL (for Baclofen) | 150 ng/mL (for Baclofen) |
| Limit of Quantification (LOQ) | 1.03 µg/mL (for Baclofen) | 500 ng/mL (for Baclofen) |
| Accuracy (% Recovery) | 99.27% (for Baclofen) | Not specified for impurity |
| Precision (% RSD) | < 2% (for Baclofen) | Not specified for impurity |
Table 2: Thin-Layer Chromatography (TLC)-Densitometry Method
| Parameter | Method 3 (TLC-Densitometry) |
| Stationary Phase | TLC plates (60 F254) |
| Mobile Phase | Ethyl acetate: Methanol: Ammonia solution "33%" (8:2:0.1, by volume) |
| Detection | UV scanning at 220 nm |
| Rf Value | 0.90 |
| Linearity Range | 0.5 - 15 µ g/band |
| Correlation Coefficient (r²) | Not specified |
| Limit of Detection (LOD) | Not specified |
| Limit of Quantification (LOQ) | Not specified |
| Accuracy (% Recovery) | Not specified |
| Precision (% RSD) | Not specified |
Experimental Protocols
Method 1: Reversed-Phase HPLC
This method is a simple isocratic, stability-indicating HPLC method validated for the assay of Baclofen tablets and the separation of its impurity A.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., Luna®, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 10 mM triethylamine solution (adjusted to pH 7.0), methanol, and acetonitrile in the ratio of 80:15:5 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: Not specified.
-
Sample Preparation: A solution of the sample is prepared in the mobile phase to a known concentration. For tablet analysis, a portion of crushed tablets equivalent to a specific amount of Baclofen is dissolved in a suitable solvent, centrifuged, and then diluted with the mobile phase.
Method 2: Reversed-Phase HPLC
This method was developed for the separation of Baclofen and its impurities in bulk drug materials.
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: Inertsil ODS 3V (150 x 4.6 mm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (65:35 v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to achieve a target concentration.
Method 3: TLC-Densitometry
This method provides an environmentally benign alternative for the simultaneous determination of Baclofen and its impurities.
-
Plate: Standard TLC plates pre-coated with silica gel 60 F254.
-
Application: The sample and standard solutions are applied to the TLC plate as bands.
-
Developing Solvent System: A mixture of ethyl acetate, methanol, and 33% ammonia solution in the ratio of 8:2:0.1 (by volume).
-
Development: The plate is developed in a suitable chromatographic chamber.
-
Detection: The plate is dried and scanned using a TLC scanner in absorbance mode at 220 nm.
-
Quantification: The peak area of the impurity is compared with that of a standard of a known concentration.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Safety Operating Guide
Proper Disposal of 4-(4-Chlorophenyl)-2-pyrrolidinone: A Guide for Laboratory Professionals
For immediate reference, 4-(4-Chlorophenyl)-2-pyrrolidinone is a hazardous chemical requiring specialized disposal procedures. Under no circumstances should this compound be disposed of via standard laboratory drains or mixed with general waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Profile
This compound is classified as a hazardous substance with the following primary concerns[1][2][3]:
-
Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled[1][3].
-
Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1][3].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[1][3].
A comprehensive understanding of these hazards is critical for implementing appropriate safety measures during handling and disposal.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[4]. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities[4]. |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat with long sleeves. Ensure all skin is covered[4]. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[4]. |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is mandatory for the safe disposal of this compound.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated labware, PPE, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite[5].
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Clean the spill area thoroughly. Some sources recommend washing the non-recoverable remainder with a sodium hypochlorite solution[1].
-
-
Container Management:
-
Ensure the hazardous waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
This substance must be disposed of at a hazardous or special waste collection point in accordance with local, regional, and national regulations[1].
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Chlorophenyl)-2-pyrrolidinone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-(4-Chlorophenyl)-2-pyrrolidinone, ensuring the protection of personnel and the integrity of research. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a substance that is toxic if swallowed or in contact with skin, and fatal if inhaled, a comprehensive approach to personal protection is critical.[1][2][3] The following table summarizes the required PPE and safety protocols.
| Protection Type | Specific Recommendations | Rationale & Sources |
| Engineering Controls | - Use only in a well-ventilated area, preferably within a laboratory fume hood with a high-efficiency particulate air (HEPA) filter.[1] | To minimize inhalation exposure to dust or fumes. |
| Eye and Face Protection | - Wear safety glasses with side-shields, chemical safety goggles, or a face shield.[4][5] | To protect against splashes, dust, and vapors, preventing serious eye irritation.[1][4] |
| Skin Protection | - Gloves: Wear protective gloves. Inspect gloves prior to use and use proper removal techniques.[1][4] - Clothing: Wear protective clothing or a lab coat.[1] A complete suit protecting against chemicals may be necessary depending on the scale of work.[5] | The compound is toxic in contact with skin and can cause skin irritation and allergic reactions.[1][2] |
| Respiratory Protection | - Wear respiratory protection. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] In case of insufficient ventilation, wear a self-contained breathing apparatus.[4][6] | The substance is fatal if inhaled and may cause respiratory irritation, allergy, or asthma-like symptoms.[1][2] |
| Hygiene Measures | - Wash hands, forearms, and face thoroughly after handling.[1] - Do not eat, drink, or smoke when using this product.[1] - Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1] | To prevent accidental ingestion and skin contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental compliance. The following workflow outlines the key steps from preparation to final disposal.
Disposal Protocol:
Proper disposal is a critical final step. This compound and its container must be disposed of as hazardous or special waste.[1] Do not empty into drains.[1][4] For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[1] Always follow local, regional, and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
